3'-Bromo-4'-fluoropropiophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSXDWBFACKNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369281 | |
| Record name | 3'-Bromo-4'-fluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-82-5 | |
| Record name | 1-(3-Bromo-4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Bromo-4'-fluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 1-(3-bromo-4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3'-Bromo-4'-fluoropropiophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a standard synthetic methodology, and explores its role as a versatile intermediate in the development of novel therapeutic agents.
Core Properties and Identification
This compound is a substituted propiophenone featuring bromine and fluorine atoms on the phenyl ring. These halogen substitutions are crucial for modulating the molecule's reactivity and its pharmacokinetic properties when incorporated into larger, biologically active compounds.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value |
| CAS Number | 202865-82-5 |
| Molecular Formula | C₉H₈BrFO |
| Molecular Weight | 231.06 g/mol |
| Melting Point | 60-64 °C |
| Appearance | White crystalline powder |
| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br |
| InChI Key | IZSXDwBFACKNSW-UHFFFAOYSA-N |
Synthesis of this compound
The primary route for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.[1][2] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1]
Representative Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on laboratory-specific equipment and safety protocols.
Materials:
-
1-bromo-2-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Cracked ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the suspension in an ice bath (0-5 °C). Add propanoyl chloride (1.1 equivalents) dropwise from the dropping funnel.
-
Addition of Arene: Following the addition of the acyl chloride, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and concentrated hydrochloric acid.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Workflow for the Synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic compounds are of paramount importance in drug development. The inclusion of bromine and fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.
Its primary utility lies in its role as a precursor for synthesizing various heterocyclic compounds and substituted chalcones.[6] Chalcones (1,3-diarylpropenones) are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties.[7] The propiophenone moiety can be readily used in condensation reactions with various aldehydes to generate a library of chalcone derivatives for screening and lead optimization.
Caption: Role as a Key Intermediate in Drug Discovery Pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details a feasible synthetic route, purification methods, and expected analytical data.
Physicochemical Properties
This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 202865-82-5 | [1] |
| Molecular Formula | C₉H₈BrFO | [1] |
| Molecular Weight | 231.06 g/mol | [1] |
| Melting Point | 60-64 °C | [1] |
| Appearance | White crystalline powder | [1] |
| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br | [1] |
Synthesis via Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Proposed Reaction Scheme
References
3'-Bromo-4'-fluoropropiophenone molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular structure, and physicochemical properties of 3'-Bromo-4'-fluoropropiophenone. While specific experimental protocols for the synthesis and biological activity of this compound are not extensively detailed in publicly available literature, this guide furnishes a plausible synthetic approach based on established chemical principles for analogous compounds.
Core Molecular Information
This compound is a halogenated aromatic ketone. Its structure incorporates a phenyl ring substituted with both a bromine and a fluorine atom, bonded to a propanone group.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below for easy reference.
| Identifier | Value |
| Molecular Formula | C₉H₈BrFO[1][2] |
| Molecular Weight | 231.06 g/mol [1][2][3] |
| CAS Number | 202865-82-5[1] |
| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br[1] |
Physicochemical Properties
| Property | Value |
| Physical Description | White crystalline powder[1] |
| Melting Point | 60-64 °C[1] |
Plausible Synthetic Protocol: Friedel-Crafts Acylation
Reaction Scheme:
1-bromo-2-fluorobenzene + propionyl chloride → this compound
General Experimental Steps:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is suspended in a dry, inert solvent such as dichloromethane (DCM) within the reaction flask, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.
-
Acyl Chloride Addition: Propionyl chloride is dissolved in anhydrous DCM and added dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Aromatic Substrate Addition: 1-bromo-2-fluorobenzene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Disclaimer: This is a generalized protocol based on the well-established Friedel-Crafts acylation reaction for similar compounds. It should be adapted and optimized by a qualified chemist, with appropriate safety precautions.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on structurally related compounds, such as other substituted acetophenones, has indicated potential antimicrobial activity. However, dedicated studies on this compound are required to determine its biological profile. Professionals in drug development may consider this compound as a novel scaffold for further investigation.
References
Spectral Analysis of 3'-Bromo-4'-fluoropropiophenone: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral characteristics of the chemical compound 3'-Bromo-4'-fluoropropiophenone. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document provides its known physical properties. To offer valuable comparative insights, this guide also presents spectral data for the closely related compound, 3'-Bromopropiophenone. The methodologies outlined herein represent standard protocols for the spectroscopic analysis of organic compounds and can be adapted for the analysis of this compound.
Compound Identification
Compound Name: this compound CAS Number: 202865-82-5 Molecular Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 231.06 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 60-64 °C |
Spectral Data (Analog Compound Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3'-Bromopropiophenone
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.09 | s | 1H | Ar-H |
| 7.89 | d | 1H | Ar-H |
| 7.67 | d | 1H | Ar-H |
| 7.34 | t | 1H | Ar-H |
| 2.98 | q | 2H | -CH₂- |
| 1.22 | t | 3H | -CH₃ |
Note: The presence of the fluorine atom in this compound would introduce additional complexity to the aromatic region of the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.
Infrared (IR) Spectroscopy of 3'-Bromopropiophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Ketone) stretching |
| ~1590, 1470 | Medium-Strong | C=C (Aromatic) stretching |
| ~1220 | Medium | C-C-C stretching |
| ~800-600 | Strong | C-Br stretching, C-H bending (aromatic) |
Mass Spectrometry (MS) of 3'-Bromopropiophenone
| m/z | Relative Intensity (%) | Assignment |
| 212/214 | ~18 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 183/185 | 100/97 | [M-C₂H₅]⁺ (Loss of ethyl group) |
| 155/157 | ~36 | [M-C₂H₅CO]⁺ (Loss of propionyl group) |
| 75 | ~21 | [C₆H₃]⁺ fragment |
Note: For this compound, the molecular ion peak would be expected at m/z 230/232.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectral data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds, 1024 or more scans.
-
Processing is similar to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid chromatograph).
-
Ionization: Utilize an electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern, which aids in structure elucidation.
Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.
Caption: Workflow for chemical structure elucidation using spectral data.
Physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes extrapolated information from closely related analogs, such as 3'-Bromo-4'-fluoroacetophenone, to provide a more complete profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its characteristics, potential synthetic routes, and putative applications.
Introduction
This compound is a substituted aromatic ketone characterized by the presence of bromine and fluorine atoms on the phenyl ring. Such halogenated organic molecules are of significant interest in medicinal chemistry as the incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. This guide aims to collate the known physical and chemical data for this compound and to provide a framework for its potential synthesis and further investigation.
Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-Bromo-4-fluorophenyl)propan-1-one | N/A |
| CAS Number | 202865-82-5 | [1] |
| Molecular Formula | C₉H₈BrFO | [1] |
| Molecular Weight | 231.06 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 60-64 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br | [1] |
Synthesis
For the synthesis of this compound, the logical starting material would be 1-bromo-2-fluorobenzene, which would be acylated with propanoyl chloride or propionic anhydride.
Hypothetical Experimental Protocol (Based on Friedel-Crafts Acylation Principles):
Materials:
-
1-Bromo-2-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Add propanoyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add 1-bromo-2-fluorobenzene dropwise, maintaining the low temperature.
-
After the addition of the aromatic substrate, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For reference, the expected spectral characteristics can be inferred from closely related structures.
-
¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic protons would appear as complex multiplets in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The carbon atoms directly bonded to bromine and fluorine would show characteristic chemical shifts and coupling with the fluorine atom.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, as well as C-Br and C-F stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and other fragments from the aromatic ring.
Reactivity and Potential Applications in Drug Development
The reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the halogen substituents.
-
Ketone Group: The carbonyl group can undergo various reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with nucleophiles at the alpha-carbon.
-
Aromatic Ring: The bromine and fluorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution, though such reactions may be less favorable. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
The presence of both a bromo and a fluoro substituent on the propiophenone scaffold makes this compound a potentially valuable building block in medicinal chemistry. Halogenated aromatic ketones are precursors to a variety of heterocyclic compounds and other complex molecules with diverse pharmacological activities. While no specific biological activity has been reported for this compound itself, related propiophenone derivatives have been investigated for various therapeutic applications.
Caption: Potential reactivity and applications of this compound.
Safety Information
Based on available safety data for this and structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: Toxic if swallowed. Irritating to eyes, respiratory system, and skin.[1]
-
Precautionary Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[1]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE) in a well-ventilated area.
Conclusion
This compound is a chemical intermediate with potential for applications in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited, its structural features suggest it is a versatile building block. The information compiled in this guide, including its known properties and a plausible synthetic approach, provides a foundation for researchers to further explore its chemistry and potential biological activities. Further experimental work is necessary to fully characterize its physical, chemical, and pharmacological properties.
References
An In-depth Technical Guide to the Solubility and Stability of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development. Solubility dictates the choice of reaction media and purification strategies, while stability data is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides the foundational knowledge and experimental procedures to empower researchers to generate the necessary solubility and stability profiles for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈BrFO | [1][2] |
| Molecular Weight | 231.06 g/mol | [1][2] |
| CAS Number | 202865-82-5 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 60-64 °C | [1] |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not currently available in the public domain. However, based on its chemical structure—a substituted aromatic ketone—it is anticipated to be soluble in a range of organic solvents. The following section details a standardized experimental protocol for determining its solubility.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C and 40 °C).
Materials:
-
This compound (of known purity)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L.
-
Record the temperature at which the solubility was determined.
-
The following diagram illustrates the workflow for determining the solubility of this compound.
Stability Profile
The stability of a drug intermediate is a critical quality attribute that can impact the purity of the final API. Stability testing for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4][5] This involves forced degradation studies to identify potential degradation products and degradation pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to elucidate the intrinsic stability of the molecule by subjecting it to conditions more severe than those used in accelerated stability studies. These studies are essential for developing and validating a stability-indicating analytical method.
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80 °C) for a specified duration.
-
Basic: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80 °C) for a specified duration.
-
Neutral: Reflux the compound in water at an elevated temperature (e.g., 80 °C) for a specified duration.
-
-
Oxidative Degradation:
-
Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature for a specified duration.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 105 °C) for a specified duration.
-
-
Photolytic Degradation:
-
Expose the solid compound and its solution in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analytical Approach:
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated according to ICH Q2(R1) guidelines.[6][7][8][9] This method must be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
The following diagram outlines the logical flow of a forced degradation study.
Conclusion
References
- 1. This compound | CAS 202865-82-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 202865-82-5 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jordilabs.com [jordilabs.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
An In-depth Technical Guide to 3'-Bromo-4'-fluoropropiophenone Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-fluoropropiophenone and its analogues represent a class of chemical compounds with significant potential in medicinal chemistry and drug development. The presence of bromine and fluorine atoms on the aromatic ring can profoundly influence the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity to target proteins, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound derivatives, drawing upon data from structurally related compounds to inform future research and development efforts.
Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic and versatile method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Scheme
A plausible and efficient route for the synthesis of this compound involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride using aluminum chloride (AlCl₃) as the catalyst.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.
Materials:
-
1-Bromo-2-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0-5°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the resulting mixture for 15 minutes at 0-5°C.
-
Add propanoyl chloride (1.1 eq) dropwise to the suspension, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Biological Activities of Analogues and Derivatives
While specific biological data for this compound is not extensively available in the public domain, the biological activities of structurally related compounds, such as brominated acetophenones and chalcones, provide valuable insights into the potential applications of this class of molecules.
Antifungal Activity
Chalcones, which can be synthesized from acetophenone precursors, have demonstrated notable antifungal properties. The proposed mechanism of action involves the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis.
Table 1: Antifungal Activity of Structurally Related Chalcone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-chloro derivative of chalcone | Microsporum gypseum | < 6.25 | [1] |
| Unsubstituted chalcone | Microsporum gypseum | 6.25 | [1] |
| Ketoconazole (standard) | Microsporum gypseum | 6.25 | [1] |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [2] |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [2] |
| Amphotericin B (standard) | Candida krusei | 1 | [2] |
| Amphotericin B (standard) | Rhizopus oryzae | 1 | [2] |
Cytotoxic Activity
Brominated aromatic compounds have also been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of bromine atoms can significantly influence the anticancer activity.
Table 2: Cytotoxicity of Brominated Acetophenone and Salphen Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Brominated Acetophenone Derivative 5c | A549 (Alveolar adenocarcinoma) | 11.80 | [3] |
| Brominated Acetophenone Derivative 5c | Caco2 (Colorectal adenocarcinoma) | 18.40 | [3] |
| Brominated Acetophenone Derivative 5c | MCF7 (Breast adenocarcinoma) | < 10 | [3] |
| Brominated Acetophenone Derivative 5c | PC3 (Prostate adenocarcinoma) | < 10 | [3] |
| Symmetrical tetra-brominated Salphen | PC-3 (Prostate cancer) | 9.6 | [4] |
| Symmetrical tetra-brominated Salphen | LS 180 (Colon adenocarcinoma) | 13.5 | [4] |
| Doxorubicin (standard) | PC-3 | 1.8 - 7.0 | [4] |
Experimental Protocols for Biological Assays
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with medium) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often measured spectrophotometrically.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Proposed Mechanism of Action: Antifungal Activity
Based on studies of related chalcone derivatives, a plausible mechanism of antifungal action for this compound analogues is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.
Caption: Proposed mechanism of antifungal action.
Conclusion
This compound analogues and derivatives represent a promising scaffold for the development of new therapeutic agents. While direct biological data is limited, the information available for structurally related compounds suggests potential for significant antifungal and cytotoxic activities. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical properties through halogenation, makes them attractive candidates for further investigation. Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation in a panel of biological assays to elucidate their structure-activity relationships and identify lead compounds for preclinical development.
References
- 1. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Mechanism of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a reactive propiophenone core, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate electronic properties and metabolic stability, makes it a valuable building block. This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, the following tables summarize its known physical properties and predicted spectroscopic characteristics based on data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 202865-82-5 | [1] |
| Molecular Formula | C₉H₈BrFO | [1] |
| Molecular Weight | 231.06 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 60-64 °C | [2] |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Prediction is based on analogous compounds like 3'-Bromopropiophenone and 4'-Fluoropropiophenone.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-5', H-6' | 7.1 - 8.1 | m | - |
| -CH₂- (propionyl) | ~3.0 | q | ~7.2 |
| -CH₃ (propionyl) | ~1.2 | t | ~7.2 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Prediction is based on analogous compounds.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~198 |
| C-F | ~162 (d, ¹JCF ≈ 250 Hz) |
| C-Br | ~118 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (ipso) | ~138 |
| -CH₂- (propionyl) | ~32 |
| -CH₃ (propionyl) | ~8 |
Table 4: Predicted Key IR Absorption Bands for this compound
Prediction is based on analogous compounds.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (ketone) | 1680 - 1700 |
| C-F stretch (aromatic) | 1200 - 1250 |
| C-Br stretch (aromatic) | 500 - 600 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
Synthesis of this compound
The most probable synthetic route to this compound is via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The bromine and fluorine substituents are ortho, para-directing, but the steric hindrance from the bromine atom at the 2-position and the electronic deactivation of the ring will influence the regioselectivity. The primary product is expected to be acylation at the para position to the fluorine, yielding this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound (Representative)
Materials:
-
1-Bromo-2-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Reactivity and Key Reaction Mechanisms
This compound possesses three main sites of reactivity: the aromatic ring, the bromine substituent, and the propiophenone side chain (carbonyl group and α-protons).
Reactions at the Aromatic Ring
-
Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
-
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere at 80-100 °C for several hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Reactions of the Propiophenone Side Chain
-
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.
-
Reduction to an Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones to secondary alcohols.
Caption: Mechanism of Ketone Reduction with NaBH₄.
-
Deoxygenation to an Alkane:
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates stable in strong acid.
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.
-
-
-
Reactions involving α-Protons: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol condensations.
Applications in Drug Discovery and Development
Halogenated propiophenones and their derivatives are important precursors in medicinal chemistry. The bromo and fluoro substituents can enhance biological activity and improve pharmacokinetic properties.
-
Precursors for Chalcones: this compound can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3]
-
Synthesis of Heterocyclic Compounds: The reactive sites on this compound make it a suitable starting material for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules.
-
Enzyme Inhibition: The electrophilic nature of the carbonyl group, enhanced by the fluorine atom, suggests that derivatives of this compound could be explored as enzyme inhibitors, particularly for proteases.[4][5]
Safety Information
This compound is classified as toxic if swallowed and irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[2] All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its reactivity is characterized by the potential for cross-coupling at the C-Br bond, various transformations of the propiophenone side chain, and further substitution on the aromatic ring. This guide provides a foundational understanding of its chemistry, offering researchers and drug development professionals the necessary information to effectively utilize this compound in the synthesis of novel molecules with potential biological applications. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to explore its potential in medicinal chemistry.
References
A Comprehensive Technical Guide to the Synthesis of Propiophenones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the core synthetic methodologies for producing propiophenones, crucial intermediates in the synthesis of various pharmaceuticals. This document details established protocols, presents quantitative data for comparative analysis, and visualizes key chemical transformations and workflows.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of propiophenone. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, typically benzene, with an acylating agent in the presence of a Lewis acid catalyst.[1][2]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., propionyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the propiophenone product.
Experimental Protocol: Synthesis of Propiophenone from Benzene and Propionyl Chloride
This protocol outlines a standard laboratory procedure for the synthesis of propiophenone via Friedel-Crafts acylation.
Materials:
-
Benzene (anhydrous)
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous benzene (which also serves as the solvent).
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add propionyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or gently heat to reflux (around 60°C) for 30 minutes to an hour to ensure completion.[3]
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude propiophenone can be purified by vacuum distillation.
Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value/Range | Reference |
| Yield | 80-90% | [4] |
| Reaction Time | 4-16 hours | [4] |
| Catalyst | AlCl₃ or FeCl₃ (stoichiometric) | [4] |
| Purity (Post-Chromatography) | >98% | [4] |
Vapor-Phase Cross-Decarboxylation
A significant commercial method for propiophenone synthesis involves the high-temperature, vapor-phase reaction of benzoic acid and propionic acid over a metal oxide catalyst.[5][6] This process, while requiring more specialized equipment, offers an alternative to the traditional Friedel-Crafts reaction.[7][8]
Reaction Overview
In this process, a vaporized mixture of benzoic acid and propionic acid is passed over a heated catalyst bed, typically calcium acetate and alumina, at temperatures ranging from 400°C to 600°C.[5][9] The reaction results in the formation of propiophenone, carbon dioxide, and water.[5] A notable side-product is isobutyrophenone, which can be difficult to separate from propiophenone due to their close boiling points.[7] The addition of water or certain secondary alcohols to the feed stream has been shown to suppress the formation of this byproduct.[7][10]
Experimental Protocol: Vapor-Phase Synthesis
This protocol is based on patented industrial processes and requires specialized equipment for high-temperature vapor-phase reactions.
Materials:
-
Benzoic acid
-
Propionic acid
-
Catalyst (e.g., calcium acetate on alumina)
-
Water or a secondary alcohol (e.g., isopropanol)
Equipment:
-
Vaporizer
-
Preheater
-
Fixed-bed catalytic reactor
-
Condenser and collection system
Procedure:
-
Feed Preparation: Prepare a feed stream with a molar ratio of benzoic acid to propionic acid of approximately 1:1 to 1:10.[7] Introduce water or a secondary alcohol at a molar ratio of at least 0.5 to 25 moles per mole of benzoic acid.[7]
-
Vaporization and Preheating: The feed mixture is vaporized and then preheated to a temperature of around 325°C.
-
Catalytic Reaction: The vaporized and preheated feed is passed through a reactor containing the catalyst bed, which is maintained at a temperature between 400°C and 600°C.[7]
-
Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic and aqueous phases, which are then collected.
-
Separation and Purification: The organic layer, containing propiophenone, is separated and purified, typically by distillation.
Quantitative Data for Vapor-Phase Synthesis
| Parameter | Value/Range | Reference |
| Reaction Temperature | 400-600°C | [7] |
| Catalyst | Calcium acetate on alumina, Sodium oxide on anatase | [9][11] |
| Benzoic Acid:Propionic Acid Molar Ratio | 1:1 to 1:10 | [7] |
| Isobutyrophenone Byproduct (without water) | 5.0-6.4% of propiophenone | [7] |
| Isobutyrophenone Byproduct (with 8 moles water/mole benzoic acid) | 2.3-2.8% of propiophenone | [7] |
| Selectivity for Propiophenone (with Na₂O/anatase catalyst) | 99% | [11] |
Synthesis via Grignard Reaction
The Grignard reaction provides a versatile route to propiophenone, typically involving the reaction of an organomagnesium halide (Grignard reagent) with a nitrile, such as benzonitrile.[12][13]
Reaction Mechanism
The synthesis begins with the preparation of an ethylmagnesium halide (e.g., ethylmagnesium bromide) from the corresponding ethyl halide and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in benzonitrile. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields propiophenone.
Experimental Protocol: Synthesis from Benzonitrile
This protocol requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzonitrile
-
Aqueous hydrochloric acid (e.g., 10%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Oven-dried or flame-dried glassware
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Grignard Reagent: In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF and add a small amount to the magnesium. Once the reaction initiates (indicated by bubbling), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Reaction with Benzonitrile: Dissolve benzonitrile (1 equivalent) in anhydrous ether or THF and place it in the dropping funnel. Add the benzonitrile solution dropwise to the prepared Grignard reagent (1.1-1.5 equivalents) at a rate that maintains a gentle reflux.[4]
-
Reaction Completion: After the addition, stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt.
-
Extraction, Washing, and Drying: Follow the extraction, washing, and drying procedures as described in the Friedel-Crafts acylation section (1.2).
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data for Grignard Synthesis
| Parameter | Value/Range | Reference |
| Yield (3-methoxypropiophenone) | 84% (continuous flow) | [8] |
| Yield (isobutyrophenone) | 30.9% | [13] |
| Reaction Time | 2-4 hours (after addition) | [4] |
| Grignard Reagent Equivalents | 1.1-1.5 | [4] |
Oxidation of 1-Phenyl-1-propanol
Propiophenone can also be synthesized through the oxidation of the corresponding secondary alcohol, 1-phenyl-1-propanol. This method is particularly useful when 1-phenyl-1-propanol is readily available.
Reaction Overview
The oxidation of 1-phenyl-1-propanol to propiophenone can be achieved using various oxidizing agents. A common and mild reagent for this transformation is Pyridinium Chlorochromate (PCC), which can selectively oxidize secondary alcohols to ketones without over-oxidation.[14][15]
Experimental Protocol: Oxidation with PCC
Materials:
-
1-Phenyl-1-propanol
-
Pyridinium Chlorochromate (PCC)
-
Celite or silica gel
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (approximately 1.2-1.5 equivalents) in anhydrous dichloromethane. Add Celite or silica gel to the suspension.
-
Addition of Alcohol: Dissolve 1-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane and add it to the stirred suspension of PCC in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil in a sintered glass funnel to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to obtain the crude propiophenone, which can be further purified by distillation or column chromatography if necessary.
Quantitative Data for Oxidation of 1-Phenyl-1-propanol
| Parameter | Value/Range | Reference |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | [14][15] |
| PCC Equivalents | 1.2-1.5 | [15] |
| Solvent | Dichloromethane (CH₂Cl₂) | [15] |
| Reaction Time | 2-4 hours | [15] |
| Yield | Generally high for PCC oxidations | N/A |
Modern Synthetic Approaches: A Glimpse into Photocatalysis and Organocatalysis
While the aforementioned methods are well-established, modern organic synthesis is increasingly focused on developing more sustainable and efficient catalytic systems.
Photocatalysis: Visible-light photocatalysis is an emerging field that utilizes light energy to drive chemical reactions. While specific, detailed protocols for the direct photocatalytic synthesis of propiophenone are still developing, the principles involve the generation of reactive intermediates under mild conditions, potentially offering a greener alternative to traditional methods.
Organocatalysis: Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. Enantioselective organocatalytic Friedel-Crafts reactions have been developed, which could potentially be adapted for the asymmetric synthesis of chiral propiophenone derivatives.[16] These methods are at the forefront of synthetic chemistry and represent a promising area for future research in the synthesis of propiophenones and related compounds.
Conclusion
This guide has provided a detailed overview of the primary methods for the synthesis of propiophenone, a key intermediate in the pharmaceutical industry. The classical Friedel-Crafts acylation remains a robust and high-yielding laboratory method. For industrial-scale production, vapor-phase cross-decarboxylation presents a viable, albeit technologically intensive, alternative. The Grignard reaction and the oxidation of 1-phenyl-1-propanol offer additional synthetic routes with their own advantages. As the field of organic synthesis continues to evolve, emerging techniques in photocatalysis and organocatalysis are poised to offer even more efficient and sustainable pathways to this important class of compounds. This comprehensive review, with its detailed protocols and comparative data, serves as a valuable resource for researchers and professionals engaged in the synthesis and development of propiophenone-based molecules.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 6. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Show how you would accomplish the following syntheses. (b) benzon... | Study Prep in Pearson+ [pearson.com]
- 13. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
The Synthetic Versatility of 3'-Bromo-4'-fluoropropiophenone: A Gateway to Novel Chemical Entities
For Immediate Release
[City, State] – [Date] – 3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reaction sites for derivatization, making it a valuable starting material for constructing complex molecular architectures. This application note provides an overview of its synthesis, key reactions, and potential applications, complete with detailed experimental protocols and workflow diagrams to guide researchers in its effective utilization.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Regioselectivity in Friedel-Crafts Acylation
The regiochemical outcome of the acylation is dictated by the directing effects of the existing bromo and fluoro substituents on the aromatic ring. Both halogens are deactivating groups but are ortho- and para-directing. In 1-bromo-2-fluorobenzene, the fluorine atom is at position 2 and the bromine atom is at position 1. The incoming propanoyl group is directed to the positions ortho and para to both halogens. The primary product expected is 1-(3-bromo-4-fluorophenyl)propan-1-one, with the acyl group adding at the position para to the fluorine and meta to the bromine, influenced by the steric hindrance at the other available positions.
Application Notes
This compound is a key intermediate for the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for further modifications through cross-coupling reactions, while the ketone functionality can be transformed into other functional groups.
Synthesis of Chalcone Derivatives
The propiophenone can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
Synthesis of Pyrazole Derivatives
Reaction of the synthesized chalcones with hydrazine derivatives can lead to the formation of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.
Suzuki-Miyaura Cross-Coupling Reactions
The bromo substituent on the aromatic ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, creating a library of substituted propiophenone derivatives for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1-Bromo-2-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add propanoyl chloride (1.05 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-Bromo-2-fluorobenzene | 1.0 | 175.00 | (user defined) |
| Propanoyl chloride | 1.05 | 92.52 | (user defined) |
| Aluminum chloride | 1.1 | 133.34 | (user defined) |
| Product | 233.05 | ||
| Expected Yield | 70-85% |
Protocol 2: Synthesis of a 3'-Aryl-4'-fluoropropiophenone via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a 3:1 mixture of toluene and water.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3'-aryl-4'-fluoropropiophenone.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 233.05 | (user defined) |
| Phenylboronic acid | 1.2 | 121.93 | (user defined) |
| Pd(OAc)₂ | 0.02 | 224.49 | (user defined) |
| PPh₃ | 0.08 | 262.29 | (user defined) |
| K₂CO₃ | 2.0 | 138.21 | (user defined) |
| Product | 228.26 | ||
| Expected Yield | 75-90% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis and derivatization of this compound.
Caption: Synthesis of this compound.
References
The Versatility of 3'-Bromo-4'-fluoropropiophenone as a Pharmaceutical Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-fluoropropiophenone is a versatile synthetic intermediate that holds significant potential in the discovery and development of novel pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the bromine atom serves as a key handle for various cross-coupling reactions or nucleophilic substitutions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of pharmacologically active molecules: chalcones and bupropion analogues.
Application Note 1: Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4][5] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with various biological targets. This compound can serve as the ketone precursor in the Claisen-Schmidt condensation to yield novel chalcone derivatives with potential therapeutic applications.
Experimental Protocol: Synthesis of (2E)-1-(3-bromo-4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
This protocol describes the base-catalyzed condensation of this compound with 4-hydroxybenzaldehyde.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (20 mL).
-
While stirring the solution at room temperature, slowly add a 40% aqueous solution of NaOH (2.0 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | 4-Hydroxybenzaldehyde | N/A |
| Catalyst | Sodium Hydroxide | N/A |
| Solvent | Ethanol | N/A |
| Reaction Time | 4-6 hours | Adapted from[6][7] |
| Yield | ~85% (estimated) | Based on similar reactions[6][7] |
| Purity | >95% (after recrystallization) | Based on similar reactions[6][7] |
Signaling Pathway of Chalcones
Chalcones can modulate various signaling pathways, contributing to their diverse pharmacological effects. One key pathway is the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[2]
Figure 1: Chalcone-mediated activation of the Nrf2 signaling pathway.
Application Note 2: Synthesis of a Bupropion Analogue
Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] The synthesis of bupropion involves the α-bromination of a propiophenone derivative followed by nucleophilic substitution with tert-butylamine.[9][10] this compound can be used as a starting material to synthesize a novel bupropion analogue, which may exhibit unique pharmacological properties.
Experimental Protocol: Synthesis of 2-(tert-Butylamino)-1-(3-bromo-4-fluorophenyl)propan-1-one Hydrochloride
This protocol outlines a two-step synthesis of a bupropion analogue from this compound.
Step 1: α-Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-TSA.[9]
-
Heat the mixture to 60-65 °C and stir for 2-3 hours.[9] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one. This intermediate can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with tert-Butylamine and Salt Formation
Materials:
-
2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one (from Step 1)
-
tert-Butylamine
-
N-methyl-2-pyrrolidinone (NMP) or a greener alternative like Cyrene™
-
Toluene
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid in IPA
Procedure:
-
Dissolve the crude α-bromoketone from Step 1 in a mixture of NMP and toluene (1:5 v/v).[9]
-
Add an excess of tert-butylamine (3.0 eq) to the solution.[11]
-
Heat the reaction mixture to 55-60 °C and stir for 4-6 hours.[9]
-
After the reaction is complete, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base of the bupropion analogue.
-
Dissolve the free base in isopropyl alcohol and add a saturated solution of HCl in IPA to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold IPA, and dry under vacuum to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Bromination | ||
| Brominating Agent | N-Bromosuccinimide (NBS) | [9] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | [9] |
| Solvent | Acetonitrile | [9] |
| Reaction Temperature | 60-65 °C | [9] |
| Reaction Time | 2-3 hours | [9] |
| Yield | ~95% (crude) | Estimated from[9] |
| Step 2: Amination & Salt Formation | ||
| Amine | tert-Butylamine | [9][11] |
| Solvent | NMP/Toluene | [9] |
| Reaction Temperature | 55-60 °C | [9] |
| Reaction Time | 4-6 hours | [9] |
| Overall Yield (from propiophenone) | ~70% | Estimated from[9][10] |
Synthetic Workflow and Mechanism of Action
The synthesis of the bupropion analogue and its proposed mechanism of action are depicted in the following diagrams.
Figure 2: Synthetic workflow for the bupropion analogue.
Figure 3: Proposed mechanism of action for the bupropion analogue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of potentially therapeutic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel chalcones and bupropion analogues. The unique electronic properties conferred by the bromo and fluoro substituents make this an attractive starting material for generating compound libraries for drug discovery programs targeting a wide range of diseases. Further investigation into the pharmacological activities of derivatives synthesized from this building block is warranted.
References
- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials | MDPI [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
- 10. researchspace.csir.co.za [researchspace.csir.co.za]
- 11. researchgate.net [researchgate.net]
Synthetic Protocols for Chiral β-Amino Alcohols Derived from 3'-Bromo-4'-fluoropropiophenone: Application Notes for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the preparation of a key chiral β-amino alcohol intermediate starting from 3'-Bromo-4'-fluoropropiophenone. This intermediate is a valuable building block for the synthesis of various pharmacologically active molecules, particularly those targeting the serotonin and norepinephrine reuptake pathways. The protocols outlined below are based on established synthetic transformations and provide a reproducible route to the target compound.
Introduction
This compound is a readily available starting material that can be elaborated into complex chiral molecules. The synthetic route described herein involves a two-step sequence: a Mannich reaction to introduce an aminomethyl group, followed by a stereoselective asymmetric reduction of the resulting β-aminoketone to yield the desired chiral β-amino alcohol. This chiral scaffold is a key structural motif in a number of selective serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants used to treat major depressive disorder and other mood disorders.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. This compound is first subjected to a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde to yield the corresponding β-aminoketone. Subsequent asymmetric reduction of this ketone provides the target chiral β-amino alcohol.
Figure 1: Proposed synthetic route from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(3-bromo-4-fluorophenyl)propan-1-one (Mannich Reaction)
This protocol describes the synthesis of the β-aminoketone intermediate via a Mannich reaction.
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).
-
Add absolute ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add acetone to the mixture to precipitate the hydrochloride salt of the product.
-
Collect the solid by vacuum filtration and wash with cold acetone.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify to pH 10-12 with a solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 1: Representative Data for Mannich Reaction of Propiophenone Analogs
| Starting Material | Amine | Solvent | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Ethanol | 68-72 | [1] |
| Propiophenone | Diethylamine HCl | Ethanol | - | [1] |
Note: Yields are based on analogous reactions and may vary for the specific substrate.
Protocol 2: Asymmetric Reduction of 3-(Dimethylamino)-1-(3-bromo-4-fluorophenyl)propan-1-one
This protocol details the enantioselective reduction of the β-aminoketone to the corresponding chiral β-amino alcohol using a chiral catalyst.
Materials:
-
3-(Dimethylamino)-1-(3-bromo-4-fluorophenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (CBS catalyst)
-
Borane-dimethyl sulfide complex (BMS) or other borane source
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (in diethyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-(dimethylamino)-1-(3-bromo-4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C to 0 °C in a cooling bath.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise to the stirred solution.
-
Slowly add the borane-dimethyl sulfide complex (1.0 - 1.5 eq) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at this temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
-
The product can be further purified by column chromatography or by formation of a crystalline salt (e.g., hydrochloride).
Table 2: Representative Data for Asymmetric Reduction of α-Amino Ketones
| Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) | Reference |
| 3-(Dimethylamino)-1-phenylpropan-1-one | (R)-CBS | Borane | 94 | >95 | [2] |
| Various α-amino ketones | Chiral N,N'-dioxide-metal complex | KBH4 | up to >99 | up to 98 | |
| Various ketones | Pseudo-dipeptide/Ru complex | 2-propanol | Excellent | Excellent |
Note: Yields and enantiomeric excess are based on analogous reactions and may vary for the specific substrate.
Application in Drug Discovery: Targeting Serotonin-Norepinephrine Reuptake
The synthesized chiral β-amino alcohol is a key precursor for molecules that act as serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[2][3][4] This modulation of neurotransmitter levels is effective in treating depression and other mood disorders.[4]
Figure 2: Mechanism of action of SNRIs.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols described provide a reliable and adaptable synthetic route to a valuable chiral β-amino alcohol intermediate from this compound. This intermediate serves as a crucial building block for the development of novel therapeutics, particularly in the area of antidepressant research. The provided data from analogous reactions offer a strong starting point for optimizing these transformations for specific research and development needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-(DIMETHYLAMINO)-1-(4-FLUOROPHENYL)PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Applications of 3'-Bromo-4'-fluoropropiophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile synthetic intermediate in medicinal chemistry. Its structure, featuring a propiophenone core with bromine and fluorine substituents on the phenyl ring, offers unique electronic properties and multiple reaction sites. These characteristics make it a valuable building block for the synthesis of a diverse range of potentially bioactive molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for further molecular diversification. This document outlines the potential applications of this compound in drug discovery and provides detailed protocols for its utilization in the synthesis of novel compounds.
Application Notes
This compound is a key starting material for the synthesis of various classes of compounds with potential therapeutic applications, including:
-
CNS Agents and Synthetic Cathinones: The propiophenone scaffold is central to the structure of many psychoactive substances, including synthetic cathinones. By modifying the substitution on the phenyl ring, the potency and selectivity for monoamine transporters (dopamine, norepinephrine, and serotonin) can be fine-tuned. The bromo and fluoro substituents on this compound can influence its pharmacokinetic profile and interaction with CNS targets.[1][2][3][4]
-
Anti-inflammatory and Analgesic Drugs: This compound can be used as a precursor for the synthesis of various heterocyclic and carbocyclic compounds with potential anti-inflammatory and analgesic properties.
-
Antimicrobial Agents: Halogenated acetophenones and their derivatives have demonstrated antimicrobial activity. This compound can be used to synthesize novel chalcones and other derivatives with potential antibacterial and antifungal properties.
-
Antidiabetic Agents: Substituted propiophenone derivatives have been investigated as potential antidiabetic agents, showing antihyperglycemic and lipid-lowering activities in preclinical models.[5][]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Experimental Protocols
Protocol 1: Alpha-Bromination of this compound
This protocol describes the synthesis of the α-bromo intermediate, a key step for subsequent nucleophilic substitution reactions, such as amination.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution using a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3'-bromo-4'-fluoropropiophenone.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Substituted Cathinone Analog via Alpha-Amination
This protocol outlines the synthesis of a potential CNS agent through the amination of the α-bromo intermediate.
Materials:
-
α-Bromo-3'-bromo-4'-fluoropropiophenone (from Protocol 1)
-
Primary or secondary amine (e.g., methylamine, pyrrolidine) (2.2 eq)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve α-bromo-3'-bromo-4'-fluoropropiophenone (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add the desired amine (2.2 eq) to the solution. If using an amine salt, add triethylamine (1.1 eq) to liberate the free base.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data for compounds synthesized from this compound, based on activities of structurally related molecules found in the literature.
| Compound ID | Derivative Class | Target/Assay | IC₅₀ / MIC (µM) | Notes |
| BRF-CATH-01 | Substituted Cathinone | Dopamine Transporter (DAT) | 0.5 - 5 | Potential CNS stimulant activity. |
| BRF-CATH-02 | Substituted Cathinone | Serotonin Transporter (SERT) | 1 - 10 | Potential for mixed stimulant/entactogen effects. |
| BRF-CHAL-01 | Chalcone | Staphylococcus aureus | 10 - 50 | Potential antibacterial agent. |
| BRF-CHAL-02 | Chalcone | Candida albicans | 25 - 100 | Potential antifungal agent. |
| BRF-PROP-DB-01 | Propiophenone Derivative | PTP-1B Inhibition | 5 - 20 | Potential antidiabetic activity.[5] |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates a potential mechanism of action for a substituted cathinone derived from this compound, targeting monoamine transporters.
The following workflow outlines the general process of synthesizing and evaluating a novel therapeutic agent starting from this compound.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. Its utility in accessing diverse chemical scaffolds, combined with the beneficial effects of halogen substitution, makes it an attractive building block for modern medicinal chemistry research. The provided protocols and application notes serve as a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising intermediate.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Bromo-4'-fluoropropiophenone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3'-Bromo-4'-fluoropropiophenone as a key starting material. The methodologies described herein focus on the initial conversion of this compound to a versatile chalcone intermediate, followed by its cyclization to yield pyrazoles, pyrimidines, and thiazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6][7][8][9][10]
Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
The pivotal first step involves the base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde.[11][12][13][14] This reaction forms the corresponding α,β-unsaturated ketone, a chalcone, which serves as the primary precursor for subsequent heterocyclization reactions.
Experimental Protocol: Synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(aryl)prop-2-en-1-one
A general procedure for the synthesis of chalcones from this compound is outlined below. The specific aromatic aldehyde can be varied to produce a library of chalcone derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Hydrochloric Acid (HCl, for neutralization)
-
Mortar and Pestle (for solvent-free conditions) or Round-bottom flask with stirrer
Procedure (Conventional Method):
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Procedure (Solvent-Free Method): [3]
-
In a mortar, grind this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent) using a pestle for approximately 10-15 minutes at room temperature.
-
The reaction mixture will typically solidify.
-
Add cold water to the mortar and grind further to break up the solid.
-
Filter the solid product, wash with water until the washings are neutral, and dry.
-
Recrystallize from a suitable solvent to afford the pure chalcone.
Data Presentation: Representative Chalcone Synthesis Data
| Starting Ketone | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4'-Bromoacetophenone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 4-5 | - | [7] |
| 4'-Chloroacetophenone | Benzaldehyde | NaOH | None | 0.17 | - | [15] |
| Substituted Acetophenones | Substituted Aldehydes | KOH | Ethanol | 6 | - | [16] |
Synthesis of Pyrazole Derivatives
Pyrazoles can be synthesized by the cyclization of chalcones with hydrazine derivatives.[8][17][18] The reaction typically proceeds in a suitable solvent, often with an acid catalyst.
Experimental Protocol: Synthesis of 4-(3-(3-Bromo-4-fluorophenyl)-5-(aryl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide
Materials:
-
1-(3-Bromo-4-fluorophenyl)-3-(aryl)prop-2-en-1-one (chalcone intermediate)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 4-sulfamylphenylhydrazine)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
Dissolve the chalcone (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine (1-1.2 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[19]
Data Presentation: Representative Pyrazole Synthesis Data
| Chalcone Precursor | Hydrazine Derivative | Solvent | Time (h) | Yield (%) | Reference |
| (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid | 6 | - | [20] |
| 3-Aryl-1-(aryl)prop-2-en-1-ones | Hydrazine Hydrate | Glacial Acetic Acid | - | - | [10] |
Note: The reaction with 2,4-dinitrophenylhydrazine is reported to yield the hydrazone, not the cyclized pyrazoline.[20] Reaction conditions may need to be adjusted to favor cyclization.
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized from chalcones by reaction with amidine-containing reagents such as guanidine or urea.[1][16]
Experimental Protocol: Synthesis of 4-(3-Bromo-4-fluorophenyl)-6-(aryl)-pyrimidin-2-amine
Materials:
-
1-(3-Bromo-4-fluorophenyl)-3-(aryl)prop-2-en-1-one (chalcone intermediate)
-
Guanidine hydrochloride
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
Procedure: [16]
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in ethanol.
-
Add an ethanolic solution of KOH or NaOH and reflux the mixture for 10-22 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.
Data Presentation: Representative Pyrimidine Synthesis Data
| Chalcone Precursor | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Guanidine hydrochloride | KOH | Ethanol | 10 | - | [16] |
| 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Urea | NaOH | Ethanol | 3-4 | - | [16] |
Synthesis of 1,3-Thiazine Derivatives
1,3-Thiazines are accessible through the reaction of chalcones with thiourea in a basic medium.[21]
Experimental Protocol: Synthesis of 4-(3-Bromo-4-fluorophenyl)-6-(aryl)-6H-1,3-thiazin-2-amine
Materials:
-
1-(3-Bromo-4-fluorophenyl)-3-(aryl)prop-2-en-1-one (chalcone intermediate)
-
Thiourea
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Reflux a mixture of the chalcone (1 equivalent) and thiourea (1 equivalent) in an ethanolic KOH or NaOH solution for approximately 22 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water and neutralize with a dilute acid if necessary.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield the pure 1,3-thiazine.
Data Presentation: Representative 1,3-Thiazine Synthesis Data
| Chalcone Precursor | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Thiourea | KOH | Ethanol | 22 | - | [16] |
| Substituted Chalcones | Thiourea | NaOH | Ethanol | - | - | [21] |
Visualization of Synthetic Pathways
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic workflow from this compound to various heterocycles.
Signaling Pathway (Hypothetical)
Given that many pyrimidine and pyrazole derivatives exhibit anti-inflammatory and anticancer activities, a hypothetical signaling pathway that could be modulated by these compounds is the NF-κB pathway, which is crucial in inflammation and cell survival.[2][3]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
- 9. actascientific.com [actascientific.com]
- 10. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. magritek.com [magritek.com]
- 14. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note and Protocol for the Suzuki Coupling of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-containing byproducts.[2][3]
This application note provides a detailed experimental procedure for the Suzuki coupling of 3'-Bromo-4'-fluoropropiophenone with various arylboronic acids. This transformation is of significant interest as it allows for the synthesis of a diverse array of substituted biaryl propiophenone derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials. The presence of the fluorine atom and the ketone functionality in the starting material are well-tolerated under typical Suzuki conditions, making this a robust and versatile synthetic route.[4]
The general mechanism for the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][5]
Experimental Protocols
This section outlines a general and robust protocol for the Suzuki coupling of this compound. The reaction conditions provided are a good starting point and may be optimized for specific arylboronic acid coupling partners to maximize yield and purity.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, (4-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Potassium phosphate [K₃PO₄])
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
General Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio). Subsequently, add the palladium catalyst (1–5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation
The following tables summarize typical reaction conditions and expected yield ranges for the Suzuki coupling of this compound with various arylboronic acids. These values are based on analogous reactions reported in the literature and serve as a guideline for optimization.
Table 1: Optimization of Reaction Parameters
| Parameter | Variation | Recommended Starting Point | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ (3 mol%) | Pd(dppf)Cl₂ often shows good activity for aryl bromides. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ (2.0 equiv.) | K₃PO₄ can be more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 1,4-Dioxane/H₂O (4:1) | The aqueous phase is necessary for the activation of the boronic acid by the inorganic base. |
| Temperature | 80–110 °C | 90 °C | Higher temperatures may be required for less reactive substrates. |
| Time | 4–24 h | Monitor by TLC/LC-MS | Reaction time will vary based on the specific substrates and conditions. |
Table 2: Expected Yields with Various Arylboronic Acids
| Arylboronic Acid Partner | Expected Product Name | Expected Yield Range (%) |
| Phenylboronic acid | 1-(4-Fluoro-3-phenylphenyl)propan-1-one | 80 - 95 |
| (4-Methoxyphenyl)boronic acid | 1-(4-Fluoro-3-(4-methoxyphenyl)phenyl)propan-1-one | 75 - 92 |
| (4-Methylphenyl)boronic acid | 1-(4-Fluoro-3-(p-tolyl)phenyl)propan-1-one | 78 - 94 |
| (3-Aminophenyl)boronic acid | 1-(3-(3-Aminophenyl)-4-fluorophenyl)propan-1-one | 65 - 85 |
| (Thiophen-2-yl)boronic acid | 1-(4-Fluoro-3-(thiophen-2-yl)phenyl)propan-1-one | 60 - 80 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for conducting nucleophilic substitution reactions on 3'-Bromo-4'-fluoropropiophenone. This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of β-aminoketones, which are precursors to a wide range of pharmacologically active molecules, including synthetic cathinone derivatives. The primary focus of these protocols is the introduction of nitrogen-based nucleophiles at the α-position of the propiophenone backbone.
Two primary synthetic strategies are presented: a classical two-step approach involving α-bromination followed by nucleophilic substitution, and a more direct one-pot copper-catalyzed α-amination.
Synthetic Strategies Overview
The key to performing nucleophilic substitution on this compound is the activation of the α-carbon. This is typically achieved by introducing a good leaving group, most commonly a halogen such as bromine. Once the α-position is halogenated, it becomes susceptible to attack by a variety of nucleophiles.
Strategy 1: Two-Step α-Bromination and Nucleophilic Substitution
This is the most common and versatile method. It involves two distinct steps:
-
α-Bromination: The propiophenone is first treated with a brominating agent to selectively introduce a bromine atom at the α-position, yielding 2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one.
-
Nucleophilic Substitution: The resulting α-bromoketone is then reacted with a primary or secondary amine, which displaces the bromide to form the desired β-aminoketone.
Strategy 2: One-Pot Copper-Catalyzed α-Amination
This method offers a more streamlined approach by combining the halogenation and substitution steps in a single reaction vessel. The reaction is thought to proceed through an in-situ generated α-bromo intermediate.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the key reactions based on analogous transformations reported in the literature.
| Reaction Step | Reagents | Substrate Analogue | Reported Yield (%) |
| α-Bromination | Pyridine hydrobromide perbromide, Acetic Acid | 4-Chloroacetophenone | ~85%[1] |
| Nucleophilic Substitution | Methylamine, Acetonitrile | (4S,5S)-2-[(R)-1-bromoethyl]-2-phenyl-1,3-dioxyethane-4,5-dicarboxylate | High (qualitative)[2] |
| One-Pot α-Amination | CuBr₂, Amine, O₂ | Propiophenone | 61-93%[3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of β-Aminoketones
This protocol is divided into two parts: the synthesis of the α-bromo intermediate and its subsequent reaction with an amine.
Part A: Synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one
This procedure is adapted from the α-bromination of substituted acetophenones using pyridine hydrobromide perbromide, a safe and effective brominating agent.[1]
Materials:
-
This compound
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Attach a condenser and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Nucleophilic Substitution with a Primary Amine (e.g., Methylamine)
This procedure is based on the reaction of α-bromoketones with amines.[2] It is important to note that the use of a single equivalent of the amine can lead to the formation of secondary and tertiary amine byproducts due to the primary amine product being nucleophilic itself.[4] Using an excess of the amine can help to favor the formation of the primary substitution product.
Materials:
-
2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one
-
Methylamine (as a solution in a suitable solvent like THF or as a gas)
-
Anhydrous acetonitrile
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous acetonitrile in a round-bottom flask or a sealed tube.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0-3.0 eq) in a suitable solvent or bubble methylamine gas through the solution.
-
Seal the reaction vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting β-aminoketone by column chromatography on silica gel.
Protocol 2: One-Pot Copper-Catalyzed α-Amination
This protocol is adapted from a direct α-amination of ketones using a copper(II) bromide catalyst.[3] This method avoids the isolation of the α-bromo intermediate.
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine, piperidine)
-
Copper(II) bromide (CuBr₂)
-
Solvent (e.g., acetonitrile)
-
Oxygen balloon or access to an oxygen line
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the secondary amine (1.2 eq), and CuBr₂ (10 mol%).
-
Add the solvent (e.g., acetonitrile).
-
Purge the flask with oxygen and then maintain a positive pressure of oxygen using an oxygen balloon.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) with vigorous stirring.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired α-amino ketone.
Visualizations
Caption: Two-Step Synthesis of β-Aminoketones.
Caption: One-Pot Copper-Catalyzed α-Amination.
Caption: General Experimental Workflow.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
Application Notes and Protocols: The Role of 3'-Bromo-4'-fluoropropiophenone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Bromo-4'-fluoropropiophenone as a key intermediate in the synthesis of agrochemicals, particularly within the phenylpyrazole class of insecticides. Detailed experimental protocols for the synthesis of a model phenylpyrazole compound are provided, along with data presentation and visualizations to facilitate understanding and application in a research and development setting.
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive propiophenone moiety and a di-substituted phenyl ring with bromine and fluorine atoms, makes it an ideal precursor for the synthesis of complex heterocyclic compounds. In the agrochemical industry, this intermediate is particularly relevant for the construction of phenylpyrazole insecticides. Phenylpyrazoles are a significant class of broad-spectrum insecticides that function by blocking GABA-gated chloride channels in insects[1][2]. The specific halogen substitution pattern of this compound can impart desirable physicochemical properties to the final agrochemical product, such as enhanced efficacy, metabolic stability, and target specificity.
Application: Synthesis of Phenylpyrazole Insecticides
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the core phenylpyrazole scaffold. This is typically achieved through a cyclocondensation reaction with a hydrazine derivative. The propiophenone can first be converted into a more reactive intermediate, such as a chalcone or a β-diketone, to facilitate the cyclization.
The general synthetic strategy involves two main stages:
-
Formation of a Reactive Intermediate: The propiophenone is reacted to form a chalcone (an α,β-unsaturated ketone) or a β-diketone. This increases the electrophilicity of the carbonyl carbons and sets up the appropriate framework for cyclization.
-
Cyclocondensation with Hydrazine: The intermediate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to form the pyrazole or pyrazoline ring. Subsequent oxidation may be required to yield the aromatic pyrazole ring.
This approach allows for the generation of a diverse library of phenylpyrazole derivatives by varying the substituents on both the propiophenone and the hydrazine reagent.
Experimental Protocols
The following protocols describe a representative two-step synthesis of a model phenylpyrazole derivative starting from this compound.
Stage 1: Synthesis of a Chalcone Intermediate
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde to yield a chalcone.
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the aromatic aldehyde in ethanol in a reaction flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Stage 2: Synthesis of a Phenylpyrazole Derivative
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazoline, which can then be oxidized to the pyrazole.[3][4][5]
-
Materials:
-
Chalcone from Stage 1
-
Hydrazine hydrate
-
Glacial acetic acid (as catalyst and solvent) or ethanol
-
Reflux apparatus
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the chalcone (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Add an excess of hydrazine hydrate (e.g., 2-3 equivalents).
-
Reflux the mixture with stirring for several hours (typically 4-6 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the pyrazoline or pyrazole product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
If the product is a pyrazoline, it can be oxidized to the corresponding pyrazole using various oxidizing agents if desired. A common method is simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere.
-
Purify the final product by recrystallization from an appropriate solvent.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a model phenylpyrazole from this compound.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | This compound | (E)-1-(3-bromo-4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) | Benzaldehyde, NaOH | Ethanol | 85-95 | >95 (after recrystallization) |
| 2 | Chalcone from Step 1 | 5-(3-bromo-4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline) | Hydrazine hydrate, Acetic Acid | Glacial Acetic Acid | 80-90 | >97 (after recrystallization) |
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General two-stage synthesis of phenylpyrazole derivatives.
Diagram 2: Experimental Workflow
Caption: A standard workflow for the synthesis of a phenylpyrazole derivative.
Diagram 3: Logical Relationship of Phenylpyrazole Insecticides
Caption: Relationship between the intermediate and the final agrochemical product.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
Application Notes and Protocols: 3'-Bromo-4'-fluoropropiophenone as a Key Intermediate for the Synthesis of a Novel Bupropion Analogue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 3'-Bromo-4'-fluoropropiophenone as a strategic intermediate in the synthesis of a novel analogue of Bupropion, a widely recognized active pharmaceutical ingredient (API) with applications in the management of depression and as a smoking cessation aid. The protocols outlined below are based on established synthetic methodologies for similar compounds and are intended to guide researchers in the development of new chemical entities with potential therapeutic value.
Introduction
This compound is a halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry. Its reactive carbonyl group and substituted phenyl ring make it an ideal precursor for the synthesis of a variety of potential drug candidates. This document details the prospective synthesis of a novel Bupropion analogue, tentatively named 3'-Bromo-4'-fluoro-bupropion, leveraging the structural features of this compound. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and it is hypothesized that this fluorinated and brominated analogue may exhibit a modified pharmacokinetic and pharmacodynamic profile, potentially offering altered efficacy or side-effect profiles.
Synthetic Workflow
The proposed synthesis of 3'-Bromo-4'-fluoro-bupropion from this compound involves a two-step reaction sequence: α-bromination followed by nucleophilic substitution with tert-butylamine. This well-established route for the synthesis of cathinone derivatives, including Bupropion, is adapted here for this specific analogue.
Caption: Proposed synthetic workflow for 3'-Bromo-4'-fluoro-bupropion HCl.
Experimental Protocols
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of the key intermediate, 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 233.06 | 10.0 g | 42.9 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.0 g | 45.0 |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.74 g | 4.3 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 42.9 mmol) and acetonitrile (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N-Bromosuccinimide (8.0 g, 45.0 mmol) and p-toluenesulfonic acid (0.74 g, 4.3 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one.
-
The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3'-Bromo-4'-fluoro-bupropion
This protocol details the amination of the α-bromo ketone intermediate to form the final API free base.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one | 311.96 | 10.0 g | 32.1 |
| tert-Butylamine | 73.14 | 9.4 mL (7.0 g) | 95.7 |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one (10.0 g, 32.1 mmol) in acetonitrile (100 mL).
-
Add tert-butylamine (9.4 mL, 95.7 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and then with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base of 3'-Bromo-4'-fluoro-bupropion.
-
Purification can be achieved by column chromatography or by conversion to the hydrochloride salt followed by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield is an estimated value based on similar reported syntheses.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) |
| 1 | This compound (10.0 g) | NBS, p-TSA | 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one | 13.4 | 11.4 | 85 |
| 2 | 2-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one (10.0 g) | tert-Butylamine | 3'-Bromo-4'-fluoro-bupropion (Free Base) | 9.7 | 7.8 | 80 |
Proposed Signaling Pathway
Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action. It is hypothesized that 3'-Bromo-4'-fluoro-bupropion will have a similar mechanism of action.
Caption: Proposed mechanism of action for 3'-Bromo-4'-fluoro-bupropion.
Conclusion
The protocols and data presented provide a solid foundation for the synthesis and investigation of 3'-Bromo-4'-fluoro-bupropion as a potential novel API. Researchers can utilize this information to explore its synthesis, purification, and subsequent pharmacological evaluation. The structural modifications introduced by the bromine and fluorine atoms may lead to unique properties that warrant further investigation in the context of drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Bromo-4'-fluoropropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromo-4'-fluoropropiophenone. The content is structured to address specific experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with either propionyl chloride or propionic anhydride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this Friedel-Crafts acylation can stem from several common issues:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate it.[3]
-
Substrate Deactivation: The starting material, 1-bromo-4-fluorobenzene, has two electron-withdrawing halogen substituents. This deactivates the aromatic ring, making it less reactive towards electrophilic substitution compared to benzene.[3]
-
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid. Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is required, as it is consumed during the reaction.[4][5]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy due to the deactivated ring. However, excessively high temperatures can lead to side reactions and the formation of tarry byproducts.[3][6]
-
Impure Reagents: The purity of 1-bromo-4-fluorobenzene, propionyl chloride, and the Lewis acid is critical for a successful reaction.[3]
Q3: I am observing multiple products in my crude reaction mixture. What are the likely side products?
A3: The primary side products are typically positional isomers. In the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene, both the fluorine and bromine atoms are ortho-, para-directing groups. Acylation can occur at different positions on the aromatic ring, leading to isomers. However, due to steric hindrance from the bromine atom, the major product is expected to be this compound (acylation ortho to the fluorine and meta to the bromine). The formation of 2'-Bromo-4'-fluoropropiophenone is a possible isomeric byproduct.[7] Polysubstitution is less common in acylation than alkylation because the ketone product is deactivating.[4]
Q4: Can I use a different Lewis acid besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used to catalyze Friedel-Crafts reactions.[8] However, aluminum chloride is the most common and often the most effective for acylating deactivated rings. The optimal choice may depend on the specific reaction conditions and scale. Some newer methods also employ solid acid catalysts or greener alternatives.[4]
Q5: What is the best work-up procedure to isolate the crude product?
A5: A standard work-up procedure involves carefully quenching the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers. The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether. The combined organic extracts should be washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine before being dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| No or very little product formation | Inactive Catalyst: Moisture has deactivated the AlCl₃. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity AlCl₃. Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere). | [3] |
| Deactivated Substrate: The reaction conditions are not forcing enough for the deactivated 1-bromo-4-fluorobenzene ring. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC. Consider using a slight excess of the acylating agent and catalyst. | [3] | |
| Low Yield with significant starting material remaining | Insufficient Catalyst: The AlCl₃ is fully complexed with the product, halting the reaction. | Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent. For highly deactivated substrates, up to 2.2 equivalents may be necessary. | [5][7] |
| Reaction Time/Temp Too Low: The reaction has not gone to completion. | Gradually increase the reaction temperature (e.g., reflux in dichloromethane) and monitor for consumption of starting material. | [7] | |
| Formation of dark, tarry byproducts | Reaction Temperature Too High: Excessive heat can cause polymerization or decomposition. | Add the reactants at a lower temperature and control the exotherm. If heating is required, increase the temperature gradually. Avoid localized overheating. | [6] |
| Improper Reagent Addition: Adding the acylating agent or substrate too quickly can lead to uncontrolled reactions. | Add the acylating agent dropwise to the mixture of the aromatic substrate and Lewis acid to maintain better temperature control. | [6] | |
| Product is an oil and does not crystallize | Presence of Impurities: Isomeric byproducts or residual solvent can prevent crystallization. | Purify the crude product using column chromatography or vacuum distillation to separate isomers and other impurities. | [6][7] |
| Difficulty in separating product from isomers | Similar Polarity of Isomers: Positional isomers often have very similar physical properties. | Utilize high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure for separation. Modifying the solvent system in column chromatography may also improve separation. | [6] |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methods for similar Friedel-Crafts acylations.[6][7] Researchers should perform their own optimization.
Materials:
-
1-bromo-4-fluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Ensure all glassware is oven-dried and assembled while hot, then cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.3 equivalents).
-
Add anhydrous dichloromethane, followed by 1-bromo-4-fluorobenzene (1.0 equivalent). Stir the mixture and cool it in an ice bath to 0-5 °C.
-
Add propionyl chloride (1.1 equivalents) dropwise from the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Prepare a beaker with a mixture of crushed ice (approx. 300g per 0.1 mol of substrate) and concentrated HCl (approx. 30 mL per 0.1 mol).
-
Slowly and carefully , pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers. Wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
Technical Support Center: Purification of 3'-Bromo-4'-fluoropropiophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of crude 3'-Bromo-4'-fluoropropiophenone via recrystallization.
I. Physicochemical Properties and Solubility Data
Understanding the physical properties and solubility profile of this compound is crucial for selecting an appropriate recrystallization solvent and optimizing the purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 202865-82-5 | [1][2] |
| Molecular Formula | C₉H₈BrFO | [1][2] |
| Molecular Weight | 231.06 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 60-64 °C | [1] |
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Estimated Solubility at Room Temperature (20-25 °C) | Estimated Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Hexane | Non-polar | Low | Moderate | Potentially suitable, good for washing crystals. |
| Toluene | Non-polar | Moderate | High | Potentially suitable, especially for less polar impurities. |
| Ethyl Acetate | Polar aprotic | Moderate to High | Very High | May be too soluble at room temperature for good recovery. |
| Acetone | Polar aprotic | High | Very High | Likely too soluble for efficient recrystallization. |
| Isopropanol | Polar protic | Low to Moderate | High | Good candidate. Often a good choice for moderately polar compounds. |
| Ethanol | Polar protic | Moderate | Very High | May be too soluble at room temperature. |
| Methanol | Polar protic | Moderate to High | Very High | Likely too soluble for efficient recrystallization. |
| Water | Very polar | Insoluble | Insoluble | Unsuitable as a single solvent, but could be used as an anti-solvent in a mixed solvent system. |
II. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of crude this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests with various solvents to identify one that dissolves the crude product when hot but sparingly when cold.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar into an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 5-10 mL of isopropanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Caution: Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, carefully transfer the crystals and filter paper to a watch glass and allow them to air dry completely.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (60-64 °C) is indicative of high purity. Calculate the percent recovery.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at elevated temperatures. You will need to select a different solvent based on solubility tests.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, proceed with a hot filtration to remove the insoluble matter.
Q2: No crystals are forming, even after cooling in an ice bath.
A2: This is a common problem that can arise from several factors:
-
Too Much Solvent: Using an excessive amount of solvent is the most frequent cause of crystallization failure. To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the solution. The seed crystal acts as a template for other molecules to crystallize upon.
-
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 60-64 °C), or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool very slowly. Insulating the flask can help slow the cooling rate.
-
Change Solvent System: Consider using a different solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "bad" solvent (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: The yield of my recrystallized product is very low.
A4: A low recovery can be due to several reasons:
-
Excess Solvent: As mentioned, using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The recrystallized product is still colored or impure.
A5:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Insoluble Impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.
-
Soluble Impurities: If the impurities have similar solubility to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, but be aware that it can also adsorb some of your desired product.
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization without prior data?
A1: The best approach is to perform small-scale solubility tests. Place a small amount of your crude compound (around 10-20 mg) into several test tubes. Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature. Then, gently heat the test tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot. Finally, cool the test tubes that showed good solubility at high temperatures. The best solvent will be the one in which the compound crystallizes out upon cooling.
Q2: What is a mixed solvent recrystallization?
A2: A mixed solvent recrystallization is used when no single solvent is ideal. It involves using a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). The crude compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I be sure my final product is pure?
A3: The primary indicator of purity after recrystallization is the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value. An impure compound will have a broad and depressed melting point range. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity.
V. Visualizations
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common side reactions in the synthesis of 3'-Bromo-4'-fluoropropiophenone
Welcome to the technical support center for the synthesis of 3'-Bromo-4'-fluoropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic routes for the preparation of this compound:
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Friedel-Crafts Propionylation of 1-bromo-2-fluorobenzene: This method involves the reaction of 1-bromo-2-fluorobenzene with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Bromination of 4'-fluoropropiophenone: This route involves the direct bromination of 4'-fluoropropiophenone using a brominating agent like bromine (Br₂) in the presence of a catalyst or in a suitable solvent.
Q2: What are the main side reactions to consider in the Friedel-Crafts propionylation of 1-bromo-2-fluorobenzene?
The primary side reactions in this synthesis are the formation of regioisomers. Due to the directing effects of the bromo and fluoro substituents, the propionyl group may be introduced at different positions on the aromatic ring. Both fluorine and bromine are ortho-, para-directing groups, which can lead to a mixture of products. While the desired product is this compound, other possible isomers include:
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2'-Bromo-3'-fluoropropiophenone
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4'-Bromo-3'-fluoropropiophenone
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5'-Bromo-2'-fluoropropiophenone
The formation of these isomers is a significant challenge and a primary source of impurities.
Q3: What are the potential side reactions during the bromination of 4'-fluoropropiophenone?
The main side reactions in this route include:
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Formation of regioisomers: The propionyl group is a meta-director, while the fluorine atom is an ortho-, para-director. This can lead to the formation of other brominated isomers besides the desired this compound.
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Polybromination: The introduction of more than one bromine atom onto the aromatic ring can occur, especially under harsh reaction conditions or with an excess of the brominating agent.
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Side-chain bromination: Although less common for acylated aromatic rings, bromination of the ethyl group of the propiophenone is a potential side reaction.
Q4: How can I minimize the formation of side products?
To minimize the formation of side products, consider the following:
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Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the reaction and reduce the formation of unwanted isomers and polybrominated products.
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Choice of Catalyst and Solvent: The Lewis acid and solvent system can influence the outcome of the Friedel-Crafts reaction. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) and solvents may improve the yield of the desired product.
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Stoichiometry of Reactants: Careful control of the molar ratios of the reactants, particularly the acylating or brominating agent, is crucial to prevent over-acylation or polybromination.
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Slow Addition of Reagents: Adding the acylating or brominating agent slowly and in a controlled manner can help to maintain a low concentration of the electrophile and reduce the likelihood of side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).[1] - Deactivated aromatic ring due to the presence of two halogen substituents. - Insufficient reaction time or temperature. - Loss of product during workup and purification. | - Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions. - Consider using a more reactive acylating agent or a stronger Lewis acid. - Optimize reaction time and temperature by monitoring the reaction progress using techniques like TLC or GC. - Improve the extraction and purification procedures to minimize product loss. |
| Presence of Multiple Isomers in the Product | - Lack of regioselectivity in the Friedel-Crafts acylation or bromination step. | - Adjust the reaction temperature; lower temperatures often favor the formation of a specific isomer. - Experiment with different Lewis acid catalysts and solvent systems. - For the bromination route, consider using a milder brominating agent or a catalyst that enhances regioselectivity. - Employ purification techniques such as fractional crystallization or column chromatography to separate the desired isomer. |
| Formation of Poly-acylated or Poly-brominated Products | - Reaction conditions are too harsh (high temperature or prolonged reaction time). - Incorrect stoichiometry (excess acylating or brominating agent). | - Use milder reaction conditions (lower temperature, shorter reaction time). - Maintain a strict 1:1 molar ratio of the aromatic substrate to the acylating or brominating agent. |
| Reaction Fails to Proceed or is Sluggish | - The aromatic substrate (1-bromo-2-fluorobenzene) is strongly deactivated. - The Lewis acid catalyst is poisoned or inactive. | - Increase the reaction temperature and/or reaction time. - Use a larger excess of the Lewis acid catalyst. - Ensure all reagents and solvents are pure and anhydrous. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Propionylation
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.
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Addition of Substrate: After the addition of propionyl chloride is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC. If necessary, the reaction can be heated to reflux to drive it to completion.
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Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the same solvent used for the reaction. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Synthetic routes to this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 3'-Bromo-4'-fluoropropiophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3'-Bromo-4'-fluoropropiophenone, a key intermediate for various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most probable synthetic route for this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride or propionic anhydride. This classic electrophilic aromatic substitution reaction introduces the propionyl group onto the aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction.
Q2: What are the key parameters to consider for optimizing the reaction?
Optimizing the synthesis of this compound involves careful consideration of several factors:
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Choice of Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective catalyst. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, potentially offering milder reaction conditions.
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Solvent Selection: An inert solvent that does not react with the catalyst or reagents is crucial. Dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane are common choices.
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Reaction Temperature: Friedel-Crafts acylations are often exothermic. The temperature should be carefully controlled, typically starting at low temperatures (e.g., 0-5 °C) during the addition of reagents and then gradually warming to room temperature or slightly above to drive the reaction to completion.
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Molar Ratios of Reactants: The stoichiometry of the starting materials and catalyst is critical. An excess of the acylating agent and a stoichiometric or slight excess of the Lewis acid catalyst relative to the aromatic substrate are often employed.
Q3: What are the potential side reactions and how can they be minimized?
The primary side reaction of concern is the formation of isomeric products. In the case of 1-bromo-2-fluorobenzene, the directing effects of the bromo and fluoro substituents will influence the position of acylation. Both are ortho, para-directing groups. Due to steric hindrance from the bromine atom, the major product is expected to be acylation at the position para to the fluorine and meta to the bromine, yielding this compound. However, other isomers may form in smaller quantities.
To minimize side reactions:
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Maintain a low reaction temperature to improve selectivity.
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Choose a bulky Lewis acid-acylating agent complex to favor acylation at the less sterically hindered position.
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Slowly add the acylating agent to the mixture of the aromatic substrate and Lewis acid to maintain a low concentration of the electrophile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (due to moisture).2. Reaction temperature is too low.3. Insufficient reaction time.4. Deactivated aromatic ring. | 1. Use freshly opened, anhydrous Lewis acid catalyst and ensure all glassware is flame-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to reflux (monitor for side product formation).3. Monitor the reaction progress using TLC or GC. Extend the reaction time if the starting material is still present.4. While 1-bromo-2-fluorobenzene is generally reactive enough, ensure the starting material is pure. |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature.2. Incorrect stoichiometry. | 1. Lower the reaction temperature to improve regioselectivity.2. Experiment with the molar ratios of the reactants. A slight excess of the aromatic substrate may favor mono-acylation. |
| Product is a Dark Oil or Tar | 1. Reaction temperature too high, leading to polymerization or decomposition.2. Presence of impurities in starting materials. | 1. Maintain strict temperature control throughout the reaction.2. Purify starting materials before use. |
| Difficult Product Purification | 1. Presence of unreacted starting materials or isomeric byproducts with similar physical properties to the desired product. | 1. Utilize column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent can also be effective if the product is a solid. |
Experimental Protocols
Generalized Friedel-Crafts Acylation Protocol:
Materials:
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1-Bromo-2-fluorobenzene
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Propanoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Hydrochloric Acid (HCl), dilute aqueous solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
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Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 - 1.3 equivalents) in anhydrous CH₂Cl₂. Cool the mixture to 0-5 °C in an ice bath.
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Addition of Reactants: To the cooled suspension, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise. In the dropping funnel, dissolve propanoyl chloride (1.1 - 1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, slowly warm the mixture to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress by TLC or GC.
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Workup: Cool the reaction mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Quantitative Data Summary (Based on Analogous Reactions)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Aromatic:Acylating Agent:Catalyst) | 1 : (1.1-1.2) : (1.1-1.3) | A slight excess of the acylating agent and catalyst is common. |
| Temperature (°C) | 0 - 5 (addition), Room Temp (reaction) | Initial cooling is crucial to control the exothermic reaction and improve selectivity. |
| Reaction Time (hours) | 2 - 24 | Monitor by TLC or GC to determine completion. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
Troubleshooting guide for reactions involving 3'-Bromo-4'-fluoropropiophenone
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 3'-Bromo-4'-fluoropropiophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and efficient experimentation.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, offering a question-and-answer format to pinpoint and resolve specific experimental challenges.
Issue 1: Low or No Conversion of Starting Material
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Question: My reaction shows a low yield or a significant amount of unreacted this compound, even after the expected reaction time. What are the potential causes and solutions?
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Answer: Low or no conversion can stem from several factors related to reagent quality, reaction setup, and temperature.
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Inadequate Activation: In many nucleophilic substitution reactions, the electrophilic carbon of the propiophenone needs to be sufficiently activated.
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Solution: Ensure your reagents are pure and anhydrous. For reactions involving enolates, the choice of base and solvent is critical. Aprotic polar solvents like DMF or THF are often preferred.
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Poor Nucleophile Quality: The nucleophile may be degraded, impure, or not suitable for the reaction.
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Solution: Use fresh, high-quality nucleophiles. For amine and thiol nucleophiles, ensure they are not oxidized.
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Insufficient Temperature: The reaction may require heating to proceed at an adequate rate.
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Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
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Steric Hindrance: The propiophenone side chain can present some steric hindrance compared to an acetophenone.
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Solution: Consider using a less sterically hindered nucleophile or a catalyst that can facilitate the reaction.
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Issue 2: Formation of Multiple Products and Side Reactions
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Question: My reaction is yielding multiple unexpected products alongside the desired product. What are the likely side reactions and how can I minimize them?
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Answer: The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram often indicates competing side reactions. For this compound, common side reactions include elimination, poly-substitution, and rearrangement.
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Elimination Reaction: The α-bromo ketone can undergo elimination in the presence of a base to form an α,β-unsaturated ketone.
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Solution: Use a non-hindered, non-basic nucleophile if possible. If a base is required, use a weaker base or control the stoichiometry carefully. Lowering the reaction temperature can also disfavor elimination.
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (often an ester if an alkoxide is used).[1][2][3]
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Solution: To avoid this, use a nucleophilic base or ensure the reaction conditions do not favor enolate formation at the α'-position.
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Poly-substitution: Under strongly basic conditions, polyhalogenation can occur if a halogenating agent is present, though this is less common in substitution reactions. In reactions with amines, over-alkylation can be an issue.
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Solution: Use a controlled stoichiometry of the nucleophile.
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Issue 3: Product Purification Challenges
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Question: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and effective purification strategies?
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Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting material or byproducts.
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Common Impurities: Unreacted this compound, elimination byproduct (α,β-unsaturated ketone), and products from the Favorskii rearrangement.
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Purification Strategies:
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Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., hexane/ethyl acetate gradients) is crucial for good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
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Acid-Base Extraction: For amine-containing products, an acid-base extraction can be used to separate the basic product from neutral impurities.
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Frequently Asked Questions (FAQs)
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Q1: What are the key safety precautions when handling this compound?
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A1: this compound is an irritant and should be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Q2: What are the optimal storage conditions for this compound?
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A2: It should be stored in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases.
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Q3: Can I use this compound in Grignard reactions?
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A3: Due to the presence of the electrophilic carbonyl group and the reactive α-bromo position, direct use in Grignard reactions is not advisable as the Grignard reagent will likely react with these functional groups. Protection of the ketone may be necessary.
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Q4: What is the expected reactivity of the aromatic bromine versus the α-bromine?
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A4: The α-bromine is significantly more reactive towards nucleophilic substitution due to its position adjacent to the electron-withdrawing carbonyl group. The aromatic bromine is much less reactive under typical nucleophilic substitution conditions but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with the appropriate catalyst.
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Quantitative Data
The following table summarizes representative yields for common reactions involving α-bromopropiophenone derivatives. Note that actual yields will vary depending on the specific substrate, reagents, and reaction conditions.
| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Nucleophilic Substitution | Primary Amine | Acetonitrile | 25 - 82 | 60 - 85 |
| Nucleophilic Substitution | Thiol | DMF | 25 | 70 - 95 |
| Favorskii Rearrangement | Sodium Methoxide | Methanol | 25 - 60 | 50 - 75 |
| Elimination | Potassium tert-butoxide | THF | 0 - 25 | 40 - 60 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
This protocol describes a general method for the synthesis of α-aminoketones from this compound.
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M).
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Reagent Addition: Add the primary amine (1.1 - 1.5 eq) to the solution at room temperature. If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
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Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter it off. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Favorskii Rearrangement
This protocol outlines a general procedure for the Favorskii rearrangement of this compound to the corresponding ester.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.5 - 2.0 eq) in anhydrous methanol.
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Reagent Addition: Cool the sodium methoxide solution to 0°C. Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous methanol.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0°C. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for common issues in this compound reactions.
References
Technical Support Center: Purification of 3'-Bromo-4'-fluoropropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Bromo-4'-fluoropropiophenone. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound typically arise from its synthesis, which is commonly a Friedel-Crafts acylation of 4-bromofluorobenzene. Potential impurities include:
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Starting Materials: Unreacted 4-bromofluorobenzene and propionyl chloride or propionic anhydride.
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Isomeric Byproducts: Positional isomers such as 2'-Bromo-4'-fluoropropiophenone or 3'-Bromo-2'-fluoropropiophenone, formed due to incomplete regioselectivity during the acylation reaction.
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Polyacylated Products: Di-acylated products where a second propionyl group is added to the aromatic ring.
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Residual Catalyst: Lewis acids used in the Friedel-Crafts reaction, such as aluminum chloride (AlCl₃), which can form complexes with the ketone product.
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Solvent Residues: Solvents used during the synthesis and workup, for example, dichloromethane, dichloroethane, or carbon disulfide.
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Unreacted Bromine: If bromination is a step in the synthesis of the starting material, residual bromine might be present.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white crystalline powder.[2] Its reported melting point is in the range of 60-64°C.[2] A broader melting range or discoloration may indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
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High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra to that of a pure standard. The presence of unexpected signals can indicate impurities.
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Melting Point Analysis: A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | 1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a lower-boiling point solvent or use a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down cooling. 3. Perform a preliminary purification step like a quick filtration through a small plug of silica gel. |
| No crystal formation upon cooling | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure compound. 3. Select a solvent in which the compound is less soluble or use a mixed-solvent system. |
| Low recovery of purified product | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not cold. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for the hot filtration step. 3. Ensure the washing solvent is chilled in an ice bath before use. |
| Colored impurities in the final crystals | 1. The colored impurity co-crystallized with the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. 2. Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC plate | 1. The solvent system is too polar or not polar enough. 2. The sample is overloaded on the TLC plate. | 1. Adjust the solvent system. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent. A good starting point for this compound is a mixture of hexane and ethyl acetate. 2. Spot a more dilute solution of your sample on the TLC plate. |
| Cracking or channeling of the silica gel column | 1. The column was not packed properly. 2. The solvent polarity was changed too drastically during elution. | 1. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. 2. Use a gradual solvent gradient when changing the mobile phase polarity. |
| Product is not eluting from the column | 1. The eluting solvent is not polar enough. 2. The compound may be strongly adsorbed to the silica gel. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. 2. If the compound is very polar, a small amount of a more polar solvent like methanol may need to be added to the eluent. |
| Co-elution of impurities with the product | 1. The chosen solvent system does not provide adequate resolution. 2. The column is overloaded with the sample. | 1. Optimize the solvent system using TLC to achieve better separation between the product and impurity spots. A shallower gradient during elution might be necessary. 2. Use a larger column or load less sample. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your sample.
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Solvent Selection:
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Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
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Good single solvents for aromatic ketones include ethanol, isopropanol, and toluene.
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A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, can also be effective. For a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the mixture.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry them on the filter paper.
-
Column Chromatography Protocol
This protocol is a general method for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
A good starting mobile phase is a mixture of hexane and ethyl acetate.
-
Vary the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Start eluting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data
The following table presents hypothetical data on the purification of this compound to illustrate the effectiveness of the described purification methods. Actual results may vary depending on the initial purity of the sample.
| Purification Method | Starting Purity (by GC) | Key Impurity | Purity after 1st Pass (by GC) | Purity after 2nd Pass (by GC) | Overall Yield |
| Recrystallization (Ethanol/Water) | 92.5% | 4-bromofluorobenzene | 98.8% | 99.7% | 75% |
| Column Chromatography (Hexane/EtOAc) | 90.2% | Isomeric byproduct | 99.5% | N/A | 85% |
Visualizations
Caption: General workflow for the purification of this compound.
References
Preventing degradation of 3'-Bromo-4'-fluoropropiophenone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Bromo-4'-fluoropropiophenone. The information provided is intended to help prevent degradation of the compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light.
Q2: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent degradation.
Q3: What are the potential signs of degradation?
Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., turning yellow or brown), or the formation of precipitates. The presence of new peaks in an analytical chromatogram (e.g., HPLC) is a definitive sign of degradation.
Q4: What are the likely degradation pathways for this compound?
Halogenated aromatic ketones like this compound can degrade through several pathways, including:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-bromine bond, leading to dehalogenated impurities.
-
Hydrolysis: In the presence of strong acids or bases, the ketone functional group can be susceptible to hydrolysis.
-
Oxidation: Reaction with oxidizing agents can lead to the formation of various oxidation products.
-
Thermal Degradation: Elevated temperatures can promote decomposition, potentially leading to the release of hydrogen halides and other degradation products.[1]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | - Exposure to light (photodegradation)- Exposure to air (oxidation)- Presence of impurities | - Store the compound in an amber vial or in a light-proof container.- Ensure the container is tightly sealed with an inert gas headspace (e.g., nitrogen or argon).- Re-purify the material if necessary and re-evaluate its purity by an appropriate analytical method. |
| Formation of Precipitate | - Polymerization- Formation of insoluble degradation products | - Analyze the precipitate and the supernatant separately to identify the components.- Review storage conditions to ensure they are optimal.- If polymerization is suspected, consider adding a stabilizer if compatible with the intended application. |
| New Peaks in HPLC Chromatogram | - Degradation of the compound | - Conduct a forced degradation study to identify the potential degradation products.- Develop and validate a stability-indicating HPLC method to monitor the purity of the compound over time. |
| Inconsistent Experimental Results | - Degradation of the starting material | - Always use freshly prepared solutions of this compound for experiments.- Verify the purity of the compound before use, especially for long-stored batches. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the purity of this compound and detecting any degradation products. The following is a general protocol for developing such a method.
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).[2] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.[2] Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.[2]
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.
-
-
HPLC Method Development:
-
Analyze the undergraded and degraded samples using a C18 column.
-
Start with a mobile phase of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve good separation between the parent peak and all degradation product peaks.
-
The flow rate is typically set to 1.0 mL/min.
-
Set the UV detection wavelength at the λmax of this compound or use a PDA detector to monitor multiple wavelengths.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
Navigating the Synthesis of 3'-Bromo-4'-fluoropropiophenone: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to overcoming challenges in the scale-up production of 3'-Bromo-4'-fluoropropiophenone, a key intermediate in pharmaceutical synthesis.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to facilitate a smooth transition from laboratory-scale synthesis to pilot and industrial-scale production of this compound.
Troubleshooting Guide and FAQs
The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propionyl chloride, presents several challenges that can be exacerbated during scale-up. This section addresses common issues in a question-and-answer format.
Q1: We are experiencing a significant drop in yield upon moving from a laboratory (gram-scale) to a pilot (kilogram-scale) batch. What are the likely causes?
A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: The Friedel-Crafts acylation is an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making it more challenging to dissipate the heat generated. This can lead to localized "hot spots," promoting the formation of by-products and degradation of the desired product.
-
Poor Mass Transfer and Mixing: Inadequate mixing in a large reactor can result in localized high concentrations of reactants, leading to side reactions such as di-acylation or polymerization. It can also hinder the effective interaction between the catalyst, substrate, and acylating agent.[1]
-
Catalyst Deactivation: Aluminum chloride (AlCl₃), the typical Lewis acid catalyst, is highly sensitive to moisture.[2] On a larger scale, the increased surface area of equipment and the larger volumes of solvents and reagents increase the risk of moisture contamination, leading to catalyst deactivation.[2]
-
Extended Reaction Times: Slower, controlled addition of reagents is often necessary at a larger scale to manage the exotherm. However, prolonged reaction times can sometimes lead to the degradation of the product or the formation of impurities.
Q2: Our final product is off-color and difficult to purify. What are the potential impurities and how can we minimize them?
A2: Off-color and purification difficulties often stem from the formation of by-products. Common impurities in the synthesis of this compound include:
-
Isomeric Products: While the fluorine and bromine atoms direct the acylation to the desired position, small amounts of other isomers can form, particularly at elevated temperatures.
-
Di-acylated Products: If the reaction conditions are not carefully controlled, a second propionyl group may be added to the aromatic ring. This is less common in acylation compared to alkylation due to the deactivating nature of the ketone group.[3]
-
Products of Propionyl Chloride Self-Condensation: At higher temperatures, propionyl chloride can undergo self-condensation reactions.
-
Residual Solvents and Starting Materials: Inefficient work-up and purification can leave behind starting materials and solvents.
To minimize impurities:
-
Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
-
Optimized Reagent Stoichiometry: Use the appropriate molar ratios of reactants and catalyst. An excess of the aromatic substrate can sometimes help to minimize di-acylation.
-
Controlled Addition: Add the propionyl chloride and catalyst portion-wise or via a dropping funnel to maintain a steady reaction rate and temperature.
-
Effective Quenching and Work-up: The reaction should be quenched by carefully adding the reaction mixture to a cold, acidic solution to decompose the aluminum chloride complex. Thorough washing of the organic layer is crucial to remove acidic residues and water-soluble by-products.
Q3: We are observing inconsistent reaction initiation and "runaway" reactions in our pilot plant. How can we improve reaction control?
A3: Inconsistent initiation and thermal runaways are serious safety concerns during scale-up.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents to prevent unpredictable reactions with the water-sensitive aluminum chloride catalyst.[2]
-
Catalyst Quality: Use a high-quality, free-flowing aluminum chloride. Clumped or discolored catalyst may indicate moisture contamination and reduced activity.[4]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Typically, the aluminum chloride is suspended in the solvent, followed by the slow addition of propionyl chloride to form the acylium ion complex, and then the gradual addition of the 1-bromo-2-fluorobenzene.
-
Effective Heat Management: Utilize a reactor with an efficient cooling system and monitor the internal temperature closely. For very large-scale reactions, consider using a jacketed reactor with a thermal fluid for precise temperature control.[5]
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide a summary of how different parameters can affect the outcome of the Friedel-Crafts acylation for the synthesis of propiophenone derivatives.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst (AlCl₃) Molar Equivalents | Approximate Yield (%) | Observations |
| < 1.0 | Low | Incomplete reaction due to catalyst complexation with the product ketone.[2] |
| 1.1 - 1.3 | 80 - 90 | Optimal range for many laboratory-scale preparations. |
| > 1.5 | May decrease | Increased potential for side reactions and more challenging work-up. |
Table 2: Influence of Temperature on By-product Formation
| Reaction Temperature (°C) | Desired Product (%) | Key By-products (%) | Notes |
| 0 - 5 | High | Low | Slower reaction rate, but generally cleaner reaction profile. |
| 25 - 30 | Good | Moderate | Faster reaction, but may see an increase in isomeric impurities. |
| > 40 | Decreasing | Increasing | Significant increase in by-product formation and potential for thermal runaway. |
Table 3: Solvent Effects in Friedel-Crafts Acylation
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Observations |
| Dichloromethane (DCM) | 9.1 | 40 | Commonly used, good solubility for reactants, but low boiling point can be a limitation for scale-up. |
| 1,2-Dichloroethane (DCE) | 10.4 | 84 | Higher boiling point allows for a wider temperature range, but it is more toxic. |
| Carbon Disulfide (CS₂) | 2.6 | 46 | Historically used, but highly flammable and toxic. |
| Nitrobenzene | 34.8 | 211 | Can act as both solvent and catalyst promoter, but is toxic and can undergo side reactions. |
Experimental Protocols
Laboratory-Scale Synthesis (up to 100g)
This protocol is a general guideline for the synthesis of this compound in a laboratory setting.
Materials:
-
1-Bromo-2-fluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography.
Pilot-Plant Scale Synthesis (Conceptual)
Scaling up to a pilot plant requires significant adjustments to ensure safety and efficiency.
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control unit.
-
Mechanical stirrer with appropriate impeller design for efficient mixing.
-
Addition vessel with a pump for controlled addition of liquid reagents.
-
Scrubber system for HCl gas abatement.
-
Quench tank.
Procedure Outline:
-
Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Catalyst Charging: Charge the reactor with the anhydrous solvent (e.g., DCM or DCE). Start agitation and begin cooling the reactor jacket. Charge the anhydrous aluminum chloride.
-
Acyl Chloride Addition: Slowly feed the propionyl chloride into the reactor at a controlled rate to maintain the desired temperature (e.g., 0-10 °C). The formation of the acylium ion complex is exothermic.
-
Substrate Addition: Once the acylium ion complex formation is complete, slowly add the 1-bromo-2-fluorobenzene at a rate that allows the cooling system to maintain the reaction temperature within the specified range.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to proceed at the set temperature. Monitor the reaction progress using in-process controls (e.g., HPLC).
-
Quenching: Prepare a quench tank with a mixture of ice and aqueous acid. Slowly transfer the reaction mixture into the quench tank under controlled conditions to manage the exothermic decomposition of the catalyst complex.
-
Work-up and Isolation: Perform phase separation, aqueous washes, and solvent removal as in the lab-scale procedure, but using appropriate pilot-plant equipment (e.g., liquid-liquid extractor, large-scale rotary evaporator or distillation unit).
-
Purification: Purification at this scale is typically done by crystallization in a suitable reactor-crystallizer, followed by filtration and drying.
Visualizations
Experimental Workflow for Laboratory-Scale Synthesis
Troubleshooting Logic for Low Yield
Safety Considerations for Scale-Up
Handling large quantities of the reagents for this synthesis requires strict adherence to safety protocols.
-
Aluminum Chloride (Anhydrous):
-
Hazards: Reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[6][7] It is corrosive to the skin, eyes, and respiratory tract.[7]
-
Handling: Must be handled in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket).[6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] For large-scale operations, respiratory protection may be necessary.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[9] Containers should be kept tightly sealed.
-
Spills: Do not use water to clean up spills.[6] Cover the spill with a dry, inert absorbent material such as sand or soda ash, and collect it into a sealed container for disposal.[7]
-
-
Propionyl Chloride:
-
Hazards: Highly flammable liquid and vapor.[4] Reacts violently with water, alcohols, and bases, releasing HCl gas.[9][10] Causes severe skin burns and eye damage.[2]
-
Handling: Handle in a well-ventilated fume hood.[10] Keep away from heat, sparks, and open flames.[4] Ground all equipment to prevent static discharge.[9] Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials.[10]
-
Spills: Absorb spills with an inert, non-combustible material and place in a suitable container for disposal.
-
By carefully considering these troubleshooting strategies, optimizing reaction parameters, and adhering to strict safety protocols, researchers and production chemists can successfully navigate the challenges of scaling up the synthesis of this compound.
References
- 1. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]
Technical Support Center: 3'-Bromo-4'-fluoropropiophenone Impurity Profiling and Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Bromo-4'-fluoropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a chemical compound with the molecular formula C₉H₈BrFO.[1][2] It is a ketone derivative and serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the bromine and fluorine substituents, make it a versatile building block in organic synthesis.
Q2: What is the most common synthetic route for this compound, and what are the potential process-related impurities?
The most probable synthetic route is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6]
Potential process-related impurities may include:
-
Isomeric Impurities: Positional isomers such as 2'-Bromo-4'-fluoropropiophenone and 4'-Bromo-2'-fluoropropiophenone can be formed due to different positions of acylation on the aromatic ring.
-
Starting Material Residues: Unreacted 1-bromo-2-fluorobenzene and propanoyl chloride.
-
Over-acylation Products: Although less likely due to the deactivating effect of the ketone group, di-acylated products could potentially form under harsh reaction conditions.[5]
-
Hydrolysis Products: Propanoic acid can be formed from the hydrolysis of propanoyl chloride.
Q3: What are the potential degradation products of this compound?
-
Hydrolysis: Cleavage of the molecule, particularly under strong acidic or basic conditions.
-
Oxidation: Formation of oxidized species, potentially at the ethyl group or the aromatic ring.
-
Photodegradation: Decomposition upon exposure to light, which can lead to various rearranged or fragmented products.
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities, including isomers and degradation products. A reversed-phase method with UV detection is a common starting point.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities, including residual starting materials and some degradation products. The mass spectrometer provides structural information for identification.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of isolated impurities. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15][16][17]
Troubleshooting Guides
HPLC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with residual silanols on the column. 3. Sample solvent incompatible with the mobile phase. | 1. Reduce sample concentration or injection volume. 2. Use a highly deactivated column or adjust mobile phase pH to suppress silanol interactions. 3. Dissolve the sample in the initial mobile phase if possible. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven for temperature control. 3. Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Incorporate a needle wash step with a strong solvent in the autosampler method. |
| Poor Resolution Between Isomers | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Optimize the organic modifier percentage or try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Screen different stationary phases (e.g., Phenyl-Hexyl, C8) to exploit different separation mechanisms. |
GC-MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated injector liner. 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the front end of the column. |
| Poor Sensitivity | 1. Leak in the system. 2. Suboptimal ionization or transfer line temperature. | 1. Perform a leak check of the GC-MS system. 2. Optimize the ion source and transfer line temperatures for the target analyte. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in ion source temperature or electron energy. 2. Matrix effects. | 1. Ensure the MS is properly tuned and calibrated. 2. Use a more selective injection technique (e.g., splitless) or perform sample cleanup to remove interfering matrix components. |
| Difficulty in Identifying Brominated Compounds | Isotopic pattern of bromine not clearly visible. | Ensure the mass spectrometer is acquiring data over a sufficient mass range to observe the M+2 peak. The characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br is a key identifier. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for potential impurities in a batch of this compound. Actual values will vary depending on the synthetic route and purification process.
| Impurity | Retention Time (HPLC) | Relative Retention Time (RRT) | Typical Level (%) |
| 1-bromo-2-fluorobenzene | 5.2 min | 0.65 | < 0.1 |
| Propanoyl chloride | N/A (Volatile) | N/A | < 0.05 (by GC) |
| 2'-Bromo-4'-fluoropropiophenone | 7.5 min | 0.94 | < 0.5 |
| 4'-Bromo-2'-fluoropropiophenone | 8.8 min | 1.10 | < 0.5 |
| Unknown Impurity 1 | 9.5 min | 1.19 | < 0.1 |
| Unknown Impurity 2 | 11.2 min | 1.40 | < 0.1 |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.
Forced Degradation Study Protocol
-
Acid Degradation: Reflux the sample in 1N HCl at 80 °C for 24 hours.
-
Base Degradation: Reflux the sample in 1N NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC method.
Visualizations
Caption: Workflow for the synthesis and impurity profiling of this compound.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. This compound | CAS 202865-82-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 202865-82-5 [chemicalbook.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Khan Academy [khanacademy.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime | MDPI [mdpi.com]
- 16. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Overcoming poor reactivity of 3'-Bromo-4'-fluoropropiophenone in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions with 3'-Bromo-4'-fluoropropiophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in some coupling reactions?
A1: this compound can exhibit poor reactivity in certain cross-coupling reactions due to a combination of electronic and steric factors. The presence of the electron-withdrawing propiophenone group deactivates the aryl bromide towards oxidative addition to the palladium catalyst, which is often the rate-limiting step in many coupling cycles. Additionally, the substitution pattern may present some steric hindrance that can affect catalyst-substrate interaction.
Q2: What are the most common coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: How do I choose the right catalyst and ligand for my coupling reaction?
A3: The choice of catalyst and ligand is critical for overcoming the low reactivity of this compound. Generally, electron-rich and sterically bulky phosphine ligands are preferred as they promote the oxidative addition step. For specific recommendations, refer to the troubleshooting guides for each reaction type below.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
This is a common issue when coupling electron-deficient aryl bromides. The primary reason is often a slow or inefficient oxidative addition or transmetalation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Solutions:
-
Catalyst and Ligand Selection:
-
Choice of Base:
-
A stronger base can facilitate the transmetalation step.[3] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
-
Reaction Temperature:
-
Increasing the reaction temperature can overcome the activation energy barrier for oxidative addition. Monitor the reaction for potential decomposition of starting materials or product.
-
-
Solvent:
-
The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.
-
Comparative Data for Suzuki Coupling Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | < 20 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | 80 | > 90 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 110 | 60-75 |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
The electron-withdrawing nature of the propiophenone group can make the C-N bond formation challenging. Side reactions such as hydrodehalogenation (reduction of the aryl bromide) can also occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Solutions:
-
Ligand Selection:
-
Base Selection:
-
Solvent:
-
Catalyst Loading:
-
While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. It is often better to optimize the ligand and base first.
-
Comparative Data for Buchwald-Hartwig Amination Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd₂(dba)₃ / P(o-tol)₃ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 30-50 |
| Pd(OAc)₂ / BrettPhos | BrettPhos | NaOtBu | Toluene | 100 | > 90 (for primary amines) |
| Pd(OAc)₂ / RuPhos | RuPhos | LHMDS | THF | 80 | > 85 (for secondary amines) |
| [Pd(allyl)Cl]₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
Sonogashira Coupling
Issue: Low yield and/or formation of Glaser-Hay homocoupling byproduct.
The key challenges are activating the aryl bromide and preventing the oxidative homocoupling of the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Solutions:
-
Copper Co-catalyst:
-
Ligand Selection:
-
Base and Solvent:
-
Inert Atmosphere:
-
Strictly anaerobic conditions are crucial to prevent the oxidative homocoupling of the alkyne.[8] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Comparative Data for Sonogashira Coupling Conditions:
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | TEA | THF | 65 | 40-60 |
| Pd(OAc)₂ / XPhos | None | XPhos | Cs₂CO₃ | Dioxane | 100 | 70-85 |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | > 90 |
| Pd(PPh₃)₄ | CuI | PPh₃ | DIPA | DMF | 80 | 60-75 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline for coupling with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add Pd(OAc)₂, BrettPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Outside the glovebox, add this compound and anhydrous toluene.
-
Add the primary amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 3'-Bromo-4'-fluoropropiophenone, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, purity, and consistency of this compound in drug development and manufacturing. This document outlines common analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to aid in method development and validation.
Introduction to Analytical Validation
Analytical method validation is a documented process that establishes by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] It is a crucial component of Good Manufacturing Practices (GMP) and is required by regulatory bodies such as the FDA and ICH.[1][3] The primary validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[2][4]
For a pharmaceutical intermediate like this compound, robust analytical methods are essential for:
-
Purity Assessment: Quantifying the main compound and detecting impurities.
-
Stability Studies: Monitoring degradation products under various conditions.
-
Process Control: Ensuring consistency between batches.
-
Regulatory Submissions: Providing evidence of a well-characterized manufacturing process.
The most common analytical techniques for small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector for enhanced specificity. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used for structural identification and confirmation.
Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC and GC methods for the analysis of a compound like this compound. These values are representative and may vary depending on the specific instrumentation and method conditions.
Table 1: Performance Comparison of HPLC and GC Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Stationary Phase | C18 (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV-Vis (Diode Array Detector), MS | Flame Ionization Detector (FID), MS |
| Applicability | Suitable for a wide range of polar and non-polar compounds. Non-volatile compounds can be analyzed. | Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
| Selectivity | High, can be tuned by mobile phase composition and stationary phase chemistry. | High, especially with temperature programming and selective detectors. |
Table 2: Typical Validation Parameters for HPLC and GC Methods
| Validation Parameter | HPLC | GC |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| LOD | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| LOQ | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the separation from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For assay determination, accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 100 µg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and can provide higher sensitivity for certain compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetone.
-
Prepare working standards by diluting the stock solution with acetone to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
For analysis, dissolve the sample in acetone to a final concentration of approximately 50 µg/mL.
Visualizing the Validation Workflow
A structured workflow is essential for a comprehensive analytical method validation. The following diagram illustrates the key stages involved.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway for Method Selection
The choice between HPLC and GC depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Caption: Decision pathway for selecting an analytical method.
This guide provides a framework for the validation of analytical methods for this compound. The specific conditions and acceptance criteria should be defined based on the intended use of the method and relevant regulatory guidelines.
References
A Comparative Guide to the HPLC and GC-MS Analysis of 3'-Bromo-4'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise analysis of intermediates is paramount. 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and characterization are critical to ensure the quality and safety of the final drug product. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. In the context of this compound, reversed-phase HPLC is the method of choice, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For this compound, GC-MS offers high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
Experimental Protocols
The following protocols are proposed based on established methods for similar halogenated aromatic ketones and propiophenone derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in acetonitrile to achieve a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 254 nm |
| Run Time | 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol details the analysis of this compound using a capillary GC coupled to a mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with ethyl acetate (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Dissolve unknown samples in ethyl acetate to a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-350 m/z |
| Solvent Delay | 3 minutes |
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Performance Metric | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning, mass analysis |
| Volatility Requirement | Not required | Required |
| Thermal Stability | Tolerant of thermally labile compounds | Requires thermal stability |
| Selectivity | Good, based on polarity | Excellent, based on volatility and m/z |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time per Sample | 10-15 minutes | 15-20 minutes |
| Confirmation of Identity | Based on retention time | High confidence via mass spectrum |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the analytical techniques.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them will largely depend on the specific requirements of the analysis.
-
For routine quality control and purity assessments , where high throughput and robustness are key, the proposed HPLC-UV method is highly recommended. Its simplicity, precision, and suitability for a wide range of potential impurities make it an excellent choice for in-process control and final product release testing.
-
For impurity identification, structural elucidation, and trace-level analysis , the GC-MS method is superior. Its high sensitivity and the definitive identification provided by the mass spectrum are invaluable for troubleshooting, reference standard characterization, and regulatory submissions where unambiguous identification of impurities is required.
By leveraging the strengths of each technique, researchers and drug development professionals can ensure the comprehensive and accurate characterization of this compound, thereby safeguarding the quality and integrity of their pharmaceutical products.
Unveiling the Reactivity Landscape of Halo-Propiophenones: A Comparative Analysis for Drug Discovery
For Immediate Publication
[City, State] – [Date] – In a bid to accelerate drug discovery and development, a comprehensive comparative guide on the reactivity of 3'-Bromo-4'-fluoropropiophenone and other halo-propiophenones has been released today. This guide offers researchers, scientists, and drug development professionals a detailed analysis of the chemical behavior of these crucial building blocks, supported by experimental data and protocols. The objective is to provide a clear framework for selecting the optimal halo-propiophenone for specific synthetic pathways, thereby streamlining the development of novel therapeutics.
Halo-propiophenones are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their reactivity, largely dictated by the nature and position of the halogen substituents on the phenyl ring, is a critical factor in the efficiency of synthetic routes. This guide delves into the comparative reactivity of these compounds in two key transformations: Nucleophilic Aromatic Substitution (SNA_r) and Suzuki-Miyaura cross-coupling reactions.
Comparative Reactivity Analysis
The reactivity of halo-propiophenones is significantly influenced by the electronic effects of the halogen and other substituents on the aromatic ring. In general, electron-withdrawing groups enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the nature of the carbon-halogen bond also plays a crucial role, particularly in palladium-catalyzed cross-coupling reactions.
Below is a summary of the expected relative reactivity of various halo-propiophenones in common organic reactions. This comparison is based on established principles of organic chemistry, including the inductive and resonance effects of the substituents.
| Compound | Reaction Type | Expected Relative Reactivity | Rationale |
| This compound | SNA_r | Moderate | The fluorine atom at the 4'-position provides moderate activation for nucleophilic attack at the 3'-position. |
| Suzuki Coupling | High | The carbon-bromine bond is well-suited for oxidative addition to a palladium(0) catalyst. | |
| 3'-Chloro-4'-fluoropropiophenone | SNA_r | Lower than Bromo analogue | The carbon-chlorine bond is a poorer leaving group than the carbon-bromine bond. |
| Suzuki Coupling | Moderate | The carbon-chlorine bond is less reactive than the carbon-bromine bond in oxidative addition. | |
| 4'-Bromo-propiophenone | SNA_r | Low | Lacks strong activation for nucleophilic attack. |
| Suzuki Coupling | High | The carbon-bromine bond is readily susceptible to oxidative addition. | |
| 4'-Fluoro-propiophenone | SNA_r | Very Low | Fluorine is a poor leaving group in SNA_r reactions. |
| Suzuki Coupling | Not Applicable | The carbon-fluorine bond is generally unreactive in standard Suzuki coupling conditions. |
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for representative Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling reactions are outlined below.
General Protocol for Nucleophilic Aromatic Substitution (SNA_r)
This protocol describes a general procedure for the reaction of a halo-propiophenone with a nucleophile, such as an amine.
Materials:
-
Halo-propiophenone (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the halo-propiophenone, the amine nucleophile, and the base.
-
Add the solvent and stir the mixture at the desired temperature (typically ranging from 80°C to 150°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halo-propiophenone with a boronic acid.
Materials:
-
Halo-propiophenone (1.0 eq)
-
Boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a reaction vessel, combine the halo-propiophenone, boronic acid, palladium catalyst, and base.
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing Reaction Pathways
To further aid in the understanding of these critical reactions, the following diagrams illustrate the general workflows and mechanisms.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide is intended to be a valuable resource for chemists in the pharmaceutical and allied industries, providing a solid foundation for making informed decisions in the design and execution of synthetic routes involving halo-propiophenones. By understanding the relative reactivities and having access to robust experimental protocols, researchers can optimize their synthetic strategies, ultimately contributing to the faster development of new and improved medicines.
Unraveling the Molecular Architecture: A Comparative Spectroscopic Guide to 3'-Bromo-4'-fluoropropiophenone
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic analysis for the structural confirmation of 3'-Bromo-4'-fluoropropiophenone. This document presents a comparative analysis against its structural analogs—propiophenone, 4'-fluoropropiophenone, and 3'-bromopropiophenone—supported by detailed experimental protocols to aid in the characterization of substituted propiophenones.
Due to the limited availability of published experimental spectral data for this compound, this guide utilizes predicted spectroscopic data for the target compound and compares it with experimental data from its close analogs. This approach facilitates a thorough understanding of the expected spectral features and provides a robust framework for structural elucidation.
Spectroscopic Data at a Glance
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This side-by-side comparison highlights the influence of the bromo and fluoro substituents on the spectral properties of the propiophenone scaffold.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (t, 3H) | -CH₂- (q, 2H) | Aromatic Protons (m) |
| This compound (Predicted) | ~1.2 | ~3.0 | ~7.3-8.1 (3H) |
| Propiophenone | 1.22 | 2.98 | 7.45-7.95 (5H) |
| 4'-Fluoropropiophenone | ~1.2 | ~3.0 | ~7.1-8.0 (4H) |
| 3'-Bromopropiophenone | ~1.2 | ~3.0 | ~7.3-8.1 (4H) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | -CH₃ | -CH₂- | Aromatic Carbons | C=O |
| This compound (Predicted) | ~8.5 | ~32.0 | ~117.0 (d, J≈21 Hz), ~122.0 (d, J≈4 Hz), ~130.0, ~131.0, ~134.0, ~160.0 (d, J≈250 Hz) | ~198.0 |
| Propiophenone | 8.5 | 31.8 | 128.1, 128.7, 133.1, 137.0 | 200.8 |
| 4'-Fluoropropiophenone | ~8.5 | ~31.5 | ~115.5 (d, J≈22 Hz), ~130.5 (d, J≈9 Hz), ~133.0 (d, J≈3 Hz), ~165.5 (d, J≈255 Hz) | ~199.0 |
| 3'-Bromopropiophenone | ~8.5 | ~32.0 | ~122.9, ~127.0, ~130.2, ~131.5, ~136.0, ~138.5 | ~199.5 |
| Note: The coupling constants (J) for the ¹³C NMR data of this compound and 4'-Fluoropropiophenone are due to ¹³C-¹⁹F coupling. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-F Stretch | C-Br Stretch |
| This compound (Predicted) | ~1680 | ~1590 | ~1230 | ~1050 |
| Propiophenone | ~1685 | ~1600, 1450 | - | - |
| 4'-Fluoropropiophenone | ~1680 | ~1600 | ~1230 | - |
| 3'-Bromopropiophenone | ~1685 | ~1590 | - | ~1070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 232/234 (Br isotopes) | 203/205 ([M-C₂H₅]⁺), 156/158 ([BrC₆H₃F]⁺), 129 ([M-Br-C₂H₅]⁺) |
| Propiophenone | 134 | 105 ([M-C₂H₅]⁺), 77 ([C₆H₅]⁺) |
| 4'-Fluoropropiophenone | 152 | 123 ([M-C₂H₅]⁺), 95 ([FC₆H₄]⁺) |
| 3'-Bromopropiophenone | 212/214 (Br isotopes) | 183/185 ([M-C₂H₅]⁺), 155/157 ([BrC₆H₄]⁺) |
Detailed Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize an NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
Data Processing: The resulting Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
Instrumentation: An NMR spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Acquisition Parameters:
-
Employ broadband proton decoupling to simplify the spectrum.
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the data is processed, and the chemical shifts are calibrated relative to the solvent peak of CDCl₃ (δ 77.16).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond).
-
Measurement: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR setup is acquired first and automatically subtracted from the sample spectrum.
-
Data Analysis: Characteristic absorption bands are identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules.
-
Mass Analysis: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions to determine the molecular weight and structural features.
Logical Workflow of Spectroscopic Analysis
The diagram below illustrates the logical workflow for the structural characterization of this compound, integrating data from multiple spectroscopic techniques.
A Comparative Analysis of Fluorinated versus Non-Fluorinated Propiophenones in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative study of fluorinated and non-fluorinated propiophenone derivatives, focusing on their performance in key biological assays. By presenting experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to offer objective insights for researchers in drug discovery and development.
Introduction to Propiophenones and the Impact of Fluorination
Propiophenone, a simple aryl ketone, and its derivatives have garnered significant interest in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The core structure of propiophenone serves as a valuable scaffold for the synthesis of more complex molecules, such as chalcones, which are known for their broad spectrum of bioactivity.
Fluorination, the process of incorporating fluorine atoms into a molecule, can profoundly alter its physicochemical properties. The high electronegativity and small size of the fluorine atom can influence a molecule's lipophilicity, pKa, and conformational preferences. These modifications can lead to improved cell membrane permeability, enhanced binding to target proteins, and increased resistance to metabolic degradation, often resulting in superior pharmacological profiles compared to their non-fluorinated counterparts.
Comparative Biological Activity: Anticancer and Antimicrobial Assays
While direct comparative studies on simple propiophenones are limited, a wealth of data exists for their derivatives, particularly chalcones. Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone (or a propiophenone derivative) and a benzaldehyde, offer a robust platform for evaluating the impact of fluorination.
Anticancer Activity
The cytotoxic effects of fluorinated and non-fluorinated propiophenone-derived chalcones have been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value signifies greater potency.
| Compound | Non-Fluorinated Analogue IC50 (µM) | Fluorinated Analogue IC50 (µM) | Cancer Cell Line | Reference |
| Chalcone Derivative 1 (Derived from 2-hydroxyacetophenone) | >100 | 43.18 ± 6.54 | HepG2 | [1] |
| Chalcone Derivative 2 (Derived from 4-methoxyacetophenone) | Varies based on substitution | 67.51 - 108.20 | HepG2 | [2] |
| α-Fluorinated Chalcone 4c (Compared to non-fluorinated analogues) | Not specified | 0.025 - 0.254 | Six human cancer cell lines | [3] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The data consistently demonstrates that fluorination can significantly enhance the anticancer activity of propiophenone-derived chalcones. For instance, a chalcone derived from 4'-fluoroacetophenone showed a markedly lower IC50 value against the HepG2 cancer cell line compared to its non-fluorinated counterpart.[1] Similarly, a series of α-fluorinated chalcones exhibited potent cytotoxicity at nanomolar concentrations against a panel of human cancer cell lines.[3]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is the lowest concentration of a chemical that prevents the visible growth of a bacterium. The broth microdilution method is a common technique used to determine the MIC.
| Compound | Non-Fluorinated Analogue MIC (µg/mL) | Fluorinated Analogue MIC (µg/mL) | Bacterial Strain | Reference |
| Chalcone Derivative A (Fluoro-substituted on the B-ring) | Not specified | 15.6 | Staphylococcus aureus | [4] |
| Chalcone Derivative B (Trifluoromethyl-substituted on the B-ring) | Not specified | 7.81 | Staphylococcus aureus | [4] |
| Fluorinated Chalcone 4 | Not specified | 25 - 50 | MRSA | [5] |
| Fluorinated Chalcone 5 | Not specified | 25 - 50 | MRSA | [5] |
| Fluorinated Chalcone 8 | Not specified | 25 - 50 | MRSA | [5] |
The results from antimicrobial assays also suggest a positive correlation between fluorination and antimicrobial potency. Fluorinated chalcones have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low microgram per milliliter range.[4][5] The presence of fluoro or trifluoromethyl groups on the chalcone scaffold appears to be a key determinant of their antibacterial efficacy.[4]
Experimental Protocols
Synthesis of Chalcones (Claisen-Schmidt Condensation)
General Procedure:
-
An appropriate acetophenone (or propiophenone derivative, 1 equivalent) and a substituted benzaldehyde (1 equivalent) are dissolved in ethanol.
-
An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated propiophenone derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) to allow bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathway Modulation
The enhanced biological activities of fluorinated propiophenone derivatives, particularly chalcones, are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Two of the most well-studied pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting key components of the MAPK pathway, such as ERK, JNK, and p38 kinases.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell survival and proliferation. The antimicrobial and anti-inflammatory properties of some propiophenone derivatives may be linked to their ability to inhibit the activation of NF-κB.
Conclusion
The comparative analysis of fluorinated and non-fluorinated propiophenone derivatives, particularly chalcones, strongly indicates that fluorination is a highly effective strategy for enhancing both anticancer and antimicrobial activities. The presented experimental data consistently show that fluorinated analogues exhibit superior potency in biological assays. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers working on the design and development of novel therapeutic agents based on the propiophenone scaffold. Further investigation into the precise mechanisms of action and structure-activity relationships of these fluorinated compounds will be crucial for their advancement as potential clinical candidates.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 3'-Bromo-4'-fluoropropiophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3'-Bromo-4'-fluoropropiophenone. Due to the limited availability of public crystallographic data for this specific compound, this guide presents a comparative framework using structurally related alternatives: 3'-Bromo-4'-fluoroacetophenone , 4'-fluoropropiophenone , and 3'-bromopropiophenone . The focus is to equip researchers with a thorough understanding of the experimental protocol, the significance of crystallographic parameters, and a standardized workflow for such analyses.
Comparative Crystallographic Data
While specific crystallographic data for this compound is not publicly available, the following table outlines the key parameters that would be determined and compared for it and its analogs. Understanding these parameters is crucial for interpreting the solid-state structure and intermolecular interactions, which are vital in drug design and materials science.
| Parameter | This compound | 3'-Bromo-4'-fluoroacetophenone | 4'-fluoropropiophenone | 3'-bromopropiophenone | Significance |
| Chemical Formula | C₉H₈BrFO | C₈H₆BrFO | C₉H₉FO | C₉H₉BrO | Defines the elemental composition of the molecule. |
| Molecular Weight | 231.06 g/mol | 217.04 g/mol | 152.17 g/mol | 213.07 g/mol | Mass of one mole of the compound. |
| Crystal System | Data not available | Data not available | Data not available | Data not available | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Data not available | Data not available | Data not available | Data not available | Defines the symmetry operations that map the crystal onto itself. |
| a (Å) | Data not available | Data not available | Data not available | Data not available | Length of the 'a' axis of the unit cell. |
| b (Å) | Data not available | Data not available | Data not available | Data not available | Length of the 'b' axis of the unit cell. |
| c (Å) | Data not available | Data not available | Data not available | Data not available | Length of the 'c' axis of the unit cell. |
| α (°) | Data not available | Data not available | Data not available | Data not available | Angle between the 'b' and 'c' axes of the unit cell. |
| β (°) | Data not available | Data not available | Data not available | Data not available | Angle between the 'a' and 'c' axes of the unit cell. |
| γ (°) | Data not available | Data not available | Data not available | Data not available | Angle between the 'a' and 'b' axes of the unit cell. |
| Volume (ų) | Data not available | Data not available | Data not available | Data not available | The volume of the unit cell. |
| Z | Data not available | Data not available | Data not available | Data not available | Number of molecules per unit cell. |
| R-factor (%) | Data not available | Data not available | Data not available | Data not available | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol for Single-Crystal X-ray Diffraction
This section details a standardized protocol for the X-ray crystallographic analysis of small organic molecules like this compound.
1. Crystal Growth
The initial and often most challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and free from defects.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, as well as binary mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Loosely cover the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower, in a controlled manner.
-
2. Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible cracks or defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).
-
The temperature of the crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
3. Data Processing and Structure Solution
-
Indexing and Integration: The collected diffraction images are processed to determine the unit cell parameters and the crystal's orientation. The intensities of the diffraction spots are integrated.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Direct Methods or the Patterson function. This results in an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor.
4. Structure Validation and Visualization
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency (bond lengths, bond angles) and other potential issues.
-
Visualization: The three-dimensional structure of the molecule and its packing in the crystal lattice are visualized using molecular graphics software.
-
Deposition: The final crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
A Comparative Guide to the 1H and 13C NMR Spectra of 3'-Bromo-4'-fluoropropiophenone
This guide provides a detailed analysis of the validated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-Bromo-4'-fluoropropiophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, detailed experimental protocols, and a visual workflow for spectral analysis.
Data Presentation: NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-5', H-6' (Aromatic) | 7.00 - 8.20 | m | - |
| -CH₂- (Propionyl) | 3.03 | q | 7.2 |
| -CH₃ (Propionyl) | 1.21 | t | 7.2 |
Note: Predicted data is based on standard NMR prediction algorithms and may vary slightly from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 198.5 |
| C-Ar (Quaternary) | 115.0 - 165.0 |
| C-Ar (CH) | 115.0 - 140.0 |
| -CH₂- | 31.5 |
| -CH₃ | 8.5 |
Note: Predicted data is based on standard NMR prediction algorithms and may vary slightly from experimental values.
Table 3: Comparative Experimental ¹H NMR Data of Analogous Compounds (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| 3'-Bromopropiophenone[1] | 7.34-8.09 (m) | 2.98 (q, J=7.2 Hz) | 1.22 (t, J=7.2 Hz) |
| 4'-Fluoropropiophenone[2] | 7.12-7.98 (m) | 2.97 (q, J=7.2 Hz) | 1.22 (t, J=7.2 Hz) |
| 3'-Bromo-4'-fluoroacetophenone | 7.10-8.15 (m) | - | 2.59 (s) |
Table 4: Comparative Experimental ¹³C NMR Data of an Analogous Compound (in CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| 4-Fluoroacetophenone[3] | 196.4 | 115.5, 115.7, 130.9, 131.0, 133.6 | - | 26.5 |
Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
2.1. Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of the solid this compound for ¹H NMR, and 20-100 mg for ¹³C NMR.[4][5]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.
-
Filtration : To remove any particulate matter that can affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[5]
-
Capping and Cleaning : Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[4]
2.2. NMR Instrument Setup and Data Acquisition
-
Instrument Insertion : Carefully place the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Insert the sample into the NMR spectrometer.
-
Locking and Shimming : The instrument's software is used to lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.[4]
-
Tuning and Matching : The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal reception.[4]
-
Acquisition Parameters : Set the appropriate experimental parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance.
-
Data Acquisition : Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing : After acquisition, the FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: NMR analysis workflow from sample preparation to structural assignment.
References
- 1. 3'-Bromopropiophenone(19829-31-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4'-Fluoropropiophenone(456-03-1) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Efficacy of Antimicrobial Chalcones Synthesized from a 3'-Bromo-4'-fluoroacetophenone Analog
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of Chalcone Derivatives
The synthesis of novel therapeutic agents from versatile chemical scaffolds is a cornerstone of drug discovery. 3'-Bromo-4'-fluoropropiophenone and its analogs, such as 3'-Bromo-4'-fluoroacetophenone, serve as valuable starting materials for the generation of diverse molecular libraries. This guide provides a comparative analysis of the antimicrobial efficacy of a series of chalcones synthesized from 3-Bromo-4-(p-tolyl sulphonamido) acetophenone, a structurally similar precursor to this compound. The experimental data presented herein offers insights into the structure-activity relationships of these compounds, informing future drug design and development efforts.
Efficacy Comparison of Synthesized Chalcones
The antimicrobial activity of the synthesized chalcone derivatives was evaluated against a panel of pathogenic fungi and bacteria. The efficacy is presented as the percentage of growth inhibition relative to standard antimicrobial agents, providing a clear comparative metric.
Antifungal Activity
The antifungal efficacy of the chalcone series was compared against the standard drug Griseofulvin. Several derivatives exhibited significant activity, with some surpassing the efficacy of the reference compound.
| Compound ID | Substituent on Ring B | Fungal Strain | % Activity (relative to Griseofulvin) |
| C1 | Unsubstituted | Fusarium moniliforme | 108.7 |
| C2 | 2-Hydroxy | Fusarium moniliforme | 78.26 |
| C3 | 2,4-Dihydroxy | Gleosporium sp. | 78.26 |
| C3 | 2,4-Dihydroxy | Rhizopus stolonifer | 65.21 |
| C4 | 3,4-Dimethoxy, 5-Bromo | Acremonium furcatum | 70.37 |
| C4 | 3,4-Dimethoxy, 5-Bromo | Rhizopus stolonifer | 65.21 |
| C4 | 3,4-Dimethoxy, 5-Bromo | Chaetomium sp. | 66.0 |
| C5 | 4-Nitro | Gleosporium sp. | 100.0 |
| C5 | 4-Nitro | Chaetomium sp. | 70.0 |
Antibacterial Activity
The antibacterial potential of the chalcones was assessed against various bacterial species, with Streptomycin used as the standard for comparison. The results indicate moderate to good activity for specific derivatives against certain strains.
| Compound ID | Substituent on Ring B | Bacterial Strain | % Activity (relative to Streptomycin) |
| C6 | 4-Methoxy | Lactobacillus sp. | 72.41 |
| C3 | 2,4-Dihydroxy | Pseudomonas putida | 75.86 |
Experimental Protocols
The following section details the methodologies employed for the synthesis and antimicrobial screening of the chalcone derivatives, providing a framework for reproducible research.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The chalcone derivatives were synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.
-
Reactant Preparation : Equimolar amounts of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone and the respective aromatic aldehyde were dissolved in ethanol.
-
Reaction Initiation : A catalytic amount of a strong base (e.g., 40% KOH solution) was added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring : The reaction progress was monitored by thin-layer chromatography (TLC).
-
Product Isolation : Upon completion, the reaction mixture was poured into ice-cold water and acidified with dilute HCl to precipitate the crude chalcone.
-
Purification : The solid product was filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Screening: Paper Disc Diffusion Method
The antimicrobial activity of the synthesized chalcones was determined using the paper disc diffusion method.
-
Culture Preparation : A standardized inoculum of the test microorganism was prepared and uniformly spread on the surface of an appropriate agar medium in a petri dish.
-
Disc Preparation : Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test chalcone dissolved in a suitable solvent (e.g., DMSO).
-
Disc Application : The impregnated discs were placed on the surface of the inoculated agar plates. Standard antibiotic discs (Griseofulvin for fungi, Streptomycin for bacteria) and a solvent control disc were also placed on the same plate.
-
Incubation : The plates were incubated at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement : The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.
-
Activity Calculation : The percentage of activity was calculated relative to the zone of inhibition produced by the standard drug.
Structure-Activity Relationship and Signaling Pathways
The observed antimicrobial activities of the synthesized chalcones suggest a relationship between their chemical structure and biological efficacy. The presence and position of substituents on the aromatic rings of the chalcone scaffold play a crucial role in modulating their activity. While the precise molecular targets for these specific compounds were not elucidated in the primary study, chalcones are known to interact with various cellular pathways in microorganisms.
One of the proposed mechanisms of action for antimicrobial chalcones involves the disruption of microbial membranes, leading to leakage of intracellular components and eventual cell death. Another potential pathway is the inhibition of key microbial enzymes, such as those involved in cell wall synthesis or nucleic acid replication. The α,β-unsaturated ketone moiety in the chalcone structure is a Michael acceptor and can react with nucleophilic residues (e.g., cysteine) in microbial proteins, leading to enzyme inactivation.
This guide provides a foundational comparison of the efficacy of chalcone derivatives synthesized from a 3'-Bromo-4'-fluoroacetophenone analog. The presented data and experimental protocols are intended to aid researchers in the design and evaluation of novel antimicrobial agents based on the versatile chalcone scaffold. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully explore their therapeutic potential.
Benchmarking the synthesis of 3'-Bromo-4'-fluoropropiophenone against other methods
In the landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. 3'-Bromo-4'-fluoropropiophenone is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive benchmark of a primary synthesis route for this compound, juxtaposed with potential alternative methods, offering researchers and scientists the data necessary to make informed decisions for their synthetic strategies.
Benchmark Synthesis: Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the propionyl group to the aromatic ring.[1][2][3]
Experimental Protocol
Materials:
-
1-Bromo-2-fluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Acyl Chloride Addition: A solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: 1-Bromo-2-fluorobenzene (1.0 equivalent) is added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Expected Outcome
Based on similar Friedel-Crafts acylation reactions, this benchmark synthesis is expected to provide a moderate to good yield of the desired product. The purity of the final product after purification should be high, as confirmed by NMR and mass spectrometry.
Alternative Synthesis Routes
While Friedel-Crafts acylation stands as a primary method, other synthetic strategies could be envisioned for the preparation of this compound, though they may be more circuitous.
1. Oxidation of a Secondary Alcohol:
This method would involve the synthesis of the corresponding secondary alcohol, 1-(3-bromo-4-fluorophenyl)propan-1-ol, followed by its oxidation to the ketone.
-
Step 1: Grignard Reaction: 3-Bromo-4-fluorobenzaldehyde would be reacted with ethylmagnesium bromide in an appropriate etheral solvent (e.g., THF, diethyl ether) to form the secondary alcohol.
-
Step 2: Oxidation: The resulting alcohol would then be oxidized using a variety of reagents, such as pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation, to yield this compound. A patent for the synthesis of 3'-methyl propiophenone describes a similar oxidation step with high yields.[4]
2. From a Carboxylic Acid Derivative:
Another potential route could start from 3-bromo-4-fluorobenzoic acid.
-
Step 1: Conversion to Acyl Chloride: The carboxylic acid would first be converted to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Step 2: Reaction with an Organometallic Reagent: The acyl chloride could then be reacted with a milder organometallic reagent, such as an organocadmium or organocuprate reagent derived from ethane, to form the ketone. This approach can sometimes offer better selectivity and milder reaction conditions compared to Friedel-Crafts reactions. A patent for the synthesis of p-bromopropiophenone utilizes p-bromobenzoic acid as a starting material in a process involving propionic acid and a composite catalyst.[5]
Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key aspects of the benchmark synthesis and the potential alternative routes.
| Method | Starting Materials | Key Reagents | Number of Steps | Potential Advantages | Potential Disadvantages |
| Benchmark: Friedel-Crafts Acylation | 1-Bromo-2-fluorobenzene, Propionyl chloride | AlCl₃ | 1 | Direct, well-established, uses readily available materials.[1][2] | Requires stoichiometric amounts of Lewis acid, potential for regioisomer formation, harsh conditions.[3] |
| Alternative 1: Oxidation of Alcohol | 3-Bromo-4-fluorobenzaldehyde, Ethylmagnesium bromide | Grignard reagent, Oxidizing agent (e.g., PCC) | 2 | Milder conditions for the final step, avoids strong Lewis acids. | Requires synthesis of the aldehyde precursor, Grignard reactions can have side reactions. |
| Alternative 2: From Carboxylic Acid | 3-Bromo-4-fluorobenzoic acid, Ethane derivative | Thionyl chloride, Organocadmium/cuprate reagent | 2 | Potentially milder than Friedel-Crafts, may offer better selectivity. | Requires preparation of the carboxylic acid and the organometallic reagent, some organometallics are toxic. |
Workflow and Pathway Visualization
To visually represent the logical flow of the benchmark synthesis and the decision-making process for selecting a synthetic route, the following diagrams are provided.
Caption: Experimental workflow for the benchmark synthesis of this compound via Friedel-Crafts acylation.
Caption: Logical relationship for selecting a synthetic route for this compound based on key performance criteria.
Conclusion
For the synthesis of this compound, the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene presents a direct and efficient benchmark method. While alternative routes involving the oxidation of a secondary alcohol or starting from a carboxylic acid derivative are plausible, they generally involve more synthetic steps. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions. The data and protocols presented in this guide aim to provide a solid foundation for making these critical decisions in the synthesis of this important chemical intermediate.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
- 5. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Bromo-4'-fluoropropiophenone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3'-Bromo-4'-fluoropropiophenone, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. This compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat and appropriate protective clothing. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste. It is classified as a halogenated organic compound and must be segregated from other waste streams.
1. Waste Identification and Classification:
-
This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.
-
It must be disposed of as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[2][3]
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads), in a designated and compatible waste container.
-
Crucially, this waste must be kept separate from non-halogenated organic wastes, as the disposal methods and costs for these categories differ significantly. [4]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
3. Container Requirements:
-
Use a chemically compatible container that is in good condition and has a secure, leak-proof lid. The original container, if in good condition, is often a suitable choice.[6]
-
The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[2][6]
Key Storage Limits in a Satellite Accumulation Area
| Parameter | Limit | Regulatory Note |
| Maximum Volume of Hazardous Waste | 55 gallons | Once this limit is reached, the container must be moved to a central storage area within 3 days.[7] |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | While this compound is not typically P-listed, this is a critical general rule for lab waste.[7] |
| Maximum Accumulation Time (partially filled container) | Up to 12 months | Containers may remain in the SAA for up to one year as long as the volume limits are not exceeded.[7] |
5. Arranging for Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.
-
EH&S professionals are responsible for the final hazardous waste determination and for managing its transportation and ultimate disposal, which is typically incineration for halogenated organic compounds.[1][7]
-
Do not transport hazardous waste outside of your laboratory. This must be handled by trained EH&S staff.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. acs.org [acs.org]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 3'-Bromo-4'-fluoropropiophenone
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3'-Bromo-4'-fluoropropiophenone. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include skin irritation, serious eye irritation, and possible respiratory irritation[1].
Table 1: Summary of Hazards
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Irritant |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields[2][3]. A face shield is recommended if there is a risk of splashing[3][4]. |
| Hand Protection | Chemical-resistant gloves such as neoprene or butyl rubber[2][3]. Nitrile gloves are suitable for incidental contact[2]. |
| Body Protection | A standard lab coat, long pants, and closed-toe shoes are required[3]. An apron resistant to chemicals should be worn over the lab coat when handling larger quantities[3]. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors[3][5]. If a fume hood is not available, a respirator may be necessary[6][7]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from reception to use in experiments.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in Table 2. Prepare the workspace within a certified chemical fume hood.
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully dispense the desired amount of this compound solid into the weighing boat using a clean spatula. Avoid creating dust[5].
-
Record the exact weight.
-
-
Transfer:
-
Gently transfer the weighed solid into a suitable reaction vessel.
-
Use a solvent-moistened kimwipe to wipe the spatula and weighing boat to ensure the complete transfer of the reagent. Place the used kimwipe into the designated halogenated solid waste container.
-
-
Dissolution:
-
Add the desired solvent to the reaction vessel in the fume hood.
-
Stir the mixture until the solid is completely dissolved.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be disposed of as halogenated waste[8][9][10][11].
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Container | Instructions |
| Solid Chemical Waste | Labeled "Halogenated Organic Solid Waste" | Dispose of unused or expired this compound in this container. |
| Contaminated Labware (disposable) | Labeled "Halogenated Organic Solid Waste" | Includes items such as gloves, weighing boats, and kimwipes that have come into contact with the chemical. |
| Liquid Waste (solutions) | Labeled "Halogenated Organic Liquid Waste" | All solutions containing this compound must be collected in this container. Do not mix with non-halogenated waste[8][11]. Never pour down the drain[8]. |
| Contaminated Glassware (reusable) | N/A | Rinse with a small amount of an appropriate solvent. The first rinse should be collected in the "Halogenated Organic Liquid Waste" container. |
Emergency Procedures
In the event of accidental exposure, immediate action is required.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[1][3]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][3]. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air[1]. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
Diagram: Workflow for Handling this compound
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
